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  • Product: Boc-N-Me-D-Allo-Ile-OH
  • CAS: 53462-50-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of Boc-N-Me-D-Allo-Ile-OH in Common Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Boc-N-Me-D-Allo-Ile-OH, a protected and N-methylated non-natural amino acid derivative crucial in peptide synthesis and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Boc-N-Me-D-Allo-Ile-OH, a protected and N-methylated non-natural amino acid derivative crucial in peptide synthesis and drug development.[1][2] We delve into the physicochemical principles governing its solubility in common organic solvents, offering both theoretical insights and practical, field-proven methodologies for its handling and application. This document is intended for researchers, scientists, and drug development professionals who utilize modified amino acids and require a deep understanding of their behavior in various solvent systems to ensure experimental success and reproducibility.

Introduction: The Physicochemical Landscape of a Modified Amino Acid

Boc-N-Me-D-Allo-Ile-OH is a specialized building block in synthetic chemistry, particularly in the construction of peptidomimetics and other complex organic molecules.[2] Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, N-methylation, and the D-allo-isoleucine stereochemistry, imparts specific properties that significantly influence its solubility profile.[1][2]

The Boc group , being bulky and lipophilic, drastically reduces the polarity of the alpha-amino group, thereby decreasing aqueous solubility and enhancing solubility in nonpolar organic solvents.[3][4] The N-methylation further modifies the molecule's properties. While adding a hydrophobic methyl group, N-methylation can disrupt intermolecular hydrogen bonding networks that are typically present in secondary amides, which can paradoxically lead to increased solubility in some polar solvents by preventing aggregation.[5][6][7][8] The free carboxylic acid group remains a key site for polar interactions and potential deprotonation in basic media, contributing to solubility in more polar solvents.

Understanding this solubility landscape is paramount for several reasons:

  • Reaction Efficiency: Homogeneous reaction conditions are essential for predictable and high-yielding synthetic steps. Poor solubility can lead to incomplete reactions and the generation of impurities.[4]

  • Purification: Knowledge of solubility is critical for developing effective crystallization or chromatographic purification methods.

  • Formulation: In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) is a key determinant of bioavailability and deliverability.[][]

Qualitative Solubility Profile of Boc-N-Me-D-Allo-Ile-OH

While precise quantitative solubility data for Boc-N-Me-D-Allo-Ile-OH is not extensively documented in publicly available literature, a qualitative solubility profile can be reliably inferred from the behavior of structurally similar compounds, such as Boc-N-methyl-L-isoleucine and other Boc-protected amino acids.[3][4][11][12] The following table summarizes the expected solubility of Boc-N-Me-D-Allo-Ile-OH in a range of common organic solvents.

Solvent Solvent Type Predicted Solubility Rationale
Water Polar ProticPoor / InsolubleThe large, nonpolar Boc group and the overall hydrophobic character of the isoleucine side chain and N-methylation significantly reduce affinity for water.[3][11]
Methanol (MeOH) Polar ProticSolubleThe alcohol can engage in hydrogen bonding with the carboxylic acid group, while its alkyl portion interacts favorably with the nonpolar parts of the molecule.[3][11]
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol, but solubility may be slightly lower due to the increased nonpolar character of ethanol.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleA powerful polar aprotic solvent capable of disrupting intermolecular interactions and solvating both polar and nonpolar moieties effectively.[3][11][12]
Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is an excellent solvent for protected amino acids due to its high polarity and ability to act as a hydrogen bond acceptor.[4]
Dichloromethane (DCM) NonpolarSolubleThe significant nonpolar surface area provided by the Boc group and the isoleucine side chain allows for favorable interactions with chlorinated solvents.[4]
Ethyl Acetate (EtOAc) Moderately PolarSolubleOffers a good balance of polarity to interact with the carboxylic acid and nonpolar character to solvate the rest of the molecule.[4]
Acetonitrile (ACN) Polar AproticModerately SolubleWhile polar, its ability to solvate bulky, nonpolar molecules may be less effective than DMSO or DMF, leading to moderate solubility.
Tetrahydrofuran (THF) Moderately PolarSolubleA versatile ether-based solvent that can solvate a wide range of organic compounds.
Hexanes / Heptane NonpolarPoor / InsolubleThese highly nonpolar alkane solvents are generally poor solvents for molecules containing polar functional groups like a carboxylic acid.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in various solvents.

Materials and Equipment
  • Boc-N-Me-D-Allo-Ile-OH (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of Boc-N-Me-D-Allo-Ile-OH to a series of labeled vials. The key is to have undissolved solid remaining at the end of the equilibration period to ensure saturation. b. Accurately dispense a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). c. Agitate the samples for a sufficient period to reach equilibrium. For protected amino acids, 24 to 48 hours is typically adequate.

  • Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solids. c. Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. d. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved solute.

  • Quantification and Data Reporting: a. Prepare a calibration curve using standard solutions of Boc-N-Me-D-Allo-Ile-OH of known concentrations. b. Use the calibration curve to determine the concentration of the diluted sample. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_sample Step 3: Sampling & Analysis cluster_quant Step 4: Quantification A Add excess solute to vials B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate for 24-48h at constant temp. C->D E Settle excess solid D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample accurately F->G H Analyze via HPLC G->H J Calculate concentration H->J I Prepare calibration curve I->J K Report solubility (mg/mL or mol/L) J->K

Caption: Workflow for the isothermal shake-flask solubility measurement method.

Causality Behind Solubility: A Deeper Dive

The solubility of Boc-N-Me-D-Allo-Ile-OH is a direct consequence of the interplay between its structural features and the properties of the solvent. This relationship can be visualized as a balance of intermolecular forces.

G Solute Boc-N-Me-D-Allo-Ile-OH Boc Group (Lipophilic) N-Methyl Group (Lipophilic) Carboxylic Acid (Polar, H-bond donor/acceptor) Outcome Solubility Outcome Solute:boc->Outcome van der Waals forces (favored by nonpolar solvents) Solute:nme->Outcome Steric hindrance to aggregation Solute:cooh->Outcome H-bonding, dipole-dipole (favored by polar solvents) Solvent Solvent Properties Polarity H-bonding capability Dipole Moment Solvent->Outcome Determines dominant interaction type

Caption: Intermolecular forces governing solubility.

  • In Polar Aprotic Solvents (DMSO, DMF): These solvents have large dipole moments and can act as strong hydrogen bond acceptors, interacting favorably with the carboxylic acid group of the solute. Their ability to disrupt the solute-solute interactions (like potential dimerization via the carboxylic acid) is high, leading to excellent solubility.

  • In Polar Protic Solvents (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid. The alkyl portions of the alcohols interact with the lipophilic Boc and isoleucine side chains.

  • In Nonpolar Solvents (DCM, Toluene): Solubility in these solvents is driven by van der Waals forces. The large, nonpolar surface area of the Boc group and the hydrocarbon backbone of the amino acid allows for favorable dispersion interactions with these solvents. The presence of the polar carboxylic acid group, however, limits the solubility compared to a fully nonpolar molecule.

  • The N-Methylation Effect: N-methylation of a peptide backbone is known to increase lipophilicity.[5][6][7] However, it also eliminates the N-H bond, which is a hydrogen bond donor. This prevents the formation of strong intermolecular hydrogen bonds that can lead to aggregation and lower solubility, a factor that can enhance solubility in many organic systems.[8]

Conclusion and Best Practices

Boc-N-Me-D-Allo-Ile-OH exhibits a solubility profile characteristic of a lipophilic, protected amino acid, showing good solubility in a wide range of common organic solvents from polar aprotic (DMSO, DMF) to nonpolar (DCM), but poor solubility in water.[3][4][11] This profile is a direct result of its key structural features: the hydrophobic Boc group and N-methylation, and the polar carboxylic acid.

For laboratory applications, the following best practices are recommended:

  • Solvent Selection: For reaction chemistry, DMSO and DMF are excellent starting points for ensuring complete dissolution. For purification via chromatography, a solvent system where the compound is soluble but retains well on the stationary phase (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) should be developed.

  • Trial Solubilization: Always test the solubility of a small amount of the material before dissolving the entire batch.[13] This prevents the loss of valuable material if an inappropriate solvent is chosen.

  • Use of Sonication: Brief sonication can help to break up aggregates and accelerate the dissolution process, especially for kinetically slow dissolutions.[13]

  • Quantitative Analysis: When precise concentrations are required for kinetic studies or formulation, it is imperative to perform a quantitative solubility determination using a robust method like the one detailed in this guide.

By understanding the principles outlined and employing the methodologies described, researchers can confidently and effectively utilize Boc-N-Me-D-Allo-Ile-OH in their synthetic and developmental workflows.

References

  • Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

  • ResearchGate. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. [Link]

  • PubMed. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

  • Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • PubChem. Boc-allo-Ile-OH | C11H21NO4 | CID 6992549. [Link]

  • Semantic Scholar. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. [Link]

  • National Institutes of Health. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • PubMed Central. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

  • GenScript. F1-SFP-peptide solubility guidelines 2020Q1. [Link]

  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K | Request PDF. [Link]

Sources

Exploratory

The Architect's Tool: How N-Methylation Sculpts Peptide Structure for Therapeutic Advantage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As Senior Application Scientists in the field of peptide chemistry, we constantly witness the elegant interplay between structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As Senior Application Scientists in the field of peptide chemistry, we constantly witness the elegant interplay between structure and function. Among the myriad of tools at our disposal for peptide modification, N-methylation of the amide backbone stands out as a uniquely powerful and subtle instrument. It is not merely an addition; it is a fundamental architectural alteration that can profoundly reshape a peptide's therapeutic potential.

This guide moves beyond a simple overview to provide a deep, mechanistic understanding of how this seemingly minor modification—the substitution of an amide proton with a methyl group—imparts transformative properties. We will explore the causal chain from stereoelectronic effects to conformational rigidity, and ultimately, to enhanced drug-like characteristics such as proteolytic stability and cell permeability. The protocols and insights shared herein are derived from established, field-proven methodologies, designed to equip you with the knowledge to strategically employ N-methylation in your own research and development endeavors.

The Foundational Impact: Reshaping the Peptide Backbone

The introduction of a methyl group on the amide nitrogen atom initiates a cascade of structural changes. Unlike acylation or other side-chain modifications, N-methylation directly targets the peptide backbone, the very scaffold of the molecule. This intervention, while small, has two immediate and profound consequences.

A. The Loss of the Hydrogen Bond Donor

The amide proton is a critical hydrogen bond donor, essential for the formation and stabilization of canonical secondary structures like α-helices and β-sheets. Its replacement with a methyl group completely removes this capability. This loss prevents the N-methylated residue from participating in these traditional hydrogen-bonding networks, often forcing a "kink" or "turn" in the peptide's structure.

B. The Introduction of Steric Hindrance

The methyl group is significantly bulkier than the proton it replaces. This new steric demand restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, effectively locking the residue into a more limited conformational space. Furthermore, it influences the equilibrium of the amide bond itself. The steric clash between the N-methyl group and the adjacent α-carbon substituent favors the cis amide bond conformation, a state that is energetically unfavorable (by approximately 2-4 kcal/mol) in non-methylated peptides except for proline. This ability to stabilize a cis bond is a key tool for mimicking specific turn structures or inducing novel folds.

Caption: Comparison of a standard vs. an N-methylated amide bond.

The Therapeutic Consequences: From Structure to Stability and Permeability

The structural constraints imposed by N-methylation directly translate into highly desirable pharmacological properties. By understanding the underlying mechanisms, we can rationally design peptides with superior therapeutic profiles.

A. Enhanced Proteolytic Stability

Causality: Proteases, the enzymes responsible for peptide degradation, recognize and bind to their substrates via specific backbone conformations, often relying on hydrogen bonding interactions within the active site. N-methylation disrupts this process in two ways:

  • Loss of Recognition Point: The absence of the amide proton removes a key hydrogen-bonding site required by many proteases for substrate recognition and catalysis.

  • Steric Shielding: The methyl group acts as a steric shield, physically preventing the peptide backbone from fitting into the enzyme's active site.

This dual-protection mechanism can dramatically increase the half-life of a peptide in vivo, transforming a transient molecule into a viable drug candidate.

G cluster_native Native Peptide Interaction cluster_methylated N-Methylated Peptide Interaction Peptide Native Peptide Substrate Protease Protease Active Site Peptide->Protease Recognizes & Binds (H-Bonding) Cleavage Peptide Cleavage (Degradation) Protease->Cleavage Catalyzes Stable Peptide Remains Intact (Stability) Protease->Stable N_Me_Peptide N-Methylated Peptide Blocked Binding Blocked N_Me_Peptide->Blocked Steric Hindrance & No H-Bond Donor Blocked->Protease Prevents Binding

Caption: Mechanism of protease resistance via N-methylation.

B. Improved Membrane Permeability

Causality: A significant hurdle for peptide drugs is their inability to cross cell membranes to reach intracellular targets. This is largely due to the high energetic penalty of desolvating the polar amide backbone protons when moving from an aqueous environment to a lipid bilayer. N-methylation promotes permeability through a "chameleonic" effect:

  • Reduced Hydrogen Bond Donor Capacity: By replacing polar N-H groups with non-polar N-CH3 groups, the overall polarity of the backbone is reduced, lowering the desolvation penalty.

  • Promotion of Intramolecular Hydrogen Bonding: The conformational constraints imposed by N-methylation can force the remaining amide protons to form internal hydrogen bonds. This effectively "hides" the polar groups within the molecule's core, presenting a more hydrophobic (lipophilic) surface to the cell membrane.

This strategy has been pivotal in developing orally bioavailable peptide drugs, such as the immunosuppressant Cyclosporin A, a cyclic peptide rich in N-methylated residues.

Practical Application: Synthesis and Incorporation

The strategic placement of N-methylated amino acids requires robust and reliable synthetic methods. While the synthesis of the N-methylated building blocks themselves can be complex, their incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) follows a well-defined, self-validating workflow.

Protocol: Incorporating an N-Methylated Amino Acid via SPPS

This protocol assumes the use of a standard Fmoc/tBu strategy. The key challenge with N-methylated residues is their sterically hindered nature, which can lead to slow and incomplete coupling reactions.

Step 1: Resin Preparation and Deprotection

  • Action: Swell the solid-support resin (e.g., Rink Amide) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Action: Remove the Fmoc protecting group from the terminal amine using a 20% piperidine in DMF solution.

  • Causality: This exposes the free amine on the resin, making it ready for coupling with the first amino acid. Standard procedure.

Step 2: The Critical Coupling Step

  • Action: In a separate vessel, pre-activate the Fmoc-protected N-methylated amino acid (3-5 equivalents) with a potent coupling reagent. A combination of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is highly recommended.

  • Causality (Expertise): N-methylated amino acids are notoriously difficult to couple due to steric hindrance. Standard reagents like HBTU may be insufficient. HATU is a more potent uronium-based activator that generates a highly reactive intermediate, overcoming the steric barrier for a more efficient reaction. The extended reaction time (2-4 hours) is critical to ensure the reaction goes to completion.

  • Action: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature.

Step 3: Validation via Ninhydrin Test

  • Action: Take a small sample of the resin beads and perform a Kaiser or Ninhydrin test.

  • Causality (Trustworthiness): This is a self-validating step. The Ninhydrin reagent reacts with primary amines to produce a deep blue color. A colorless or yellow result indicates that the coupling reaction was successful and no free amines remain. If the test is positive (blue), it signifies incomplete coupling, and Step 2 must be repeated (a "double couple").

Step 4: Capping (Optional but Recommended)

  • Action: If the coupling was incomplete after a second attempt, it is wise to "cap" any remaining unreacted amines using a solution of acetic anhydride and DIPEA.

  • Causality: Capping permanently blocks these unreacted sites, preventing the formation of deletion sequences (peptides missing an amino acid), which are difficult to separate during purification. This ensures the final product is of higher purity.

Step 5: Iteration

  • Action: Proceed with Fmoc deprotection of the newly added N-methylated residue and continue the cycle for the next amino acid in the sequence.

SPPS_Workflow Start Start: Fmoc-NH-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling 2. Couple N-Me-AA (Fmoc-AA(Me)-OH, HATU, DIPEA) 2-4 hours Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping 4. Capping (Optional) (Acetic Anhydride) Coupling->Capping After 2 failed attempts Test 3. Ninhydrin Test Wash2->Test Test->Coupling Positive (Failure) -> Recouple Next_Cycle Proceed to Next Cycle Test->Next_Cycle Negative (Success) Wash3 DMF Wash Capping->Wash3 Wash3->Next_Cycle

Caption: Workflow for incorporating an N-methylated amino acid in SPPS.

Summary and Outlook

N-methylation is far more than a simple substitution; it is a strategic design element for sculpting peptides into potent and durable therapeutics. By introducing localized conformational rigidity, blocking enzymatic degradation, and enhancing membrane permeability, this modification directly addresses the most common liabilities of peptide-based drugs. The ability to lock a peptide into its bioactive conformation can lead to significant improvements in affinity and selectivity, while the enhanced stability and permeability pave the way for novel routes of administration and access to previously "undruggable" intracellular targets. As our understanding of structure-activity relationships deepens, the rational and precise application of N-methylation will continue to be a cornerstone of modern peptide drug discovery.

References

  • Title: The Cis/Trans Isomerization of the Peptide Bond Source: Chemical Reviews URL: [Link]

  • Title: Conformational Control of Peptides and Proteins: The Role of Backbone Amide N-Methylation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Cyclosporine A: A Cyclical Peptide with a D-Amino Acid and Several N-Methylated Amino Acids Source: PubChem URL: [Link]

  • Title: N-Methylation of Peptides: A New Strategy to Enhance Drug Delivery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Role of N-methylation in peptide and protein structure and function Source: Amino Acids URL: [Link]

Foundational

The Mirror Image Advantage: A Technical Guide to D-Amino Acids in Peptide Design

Introduction: Beyond Nature's Canonical Toolkit In the realm of peptide therapeutics, the 20 proteinogenic L-amino acids have long served as the fundamental building blocks. However, the inherent limitations of L-peptide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Canonical Toolkit

In the realm of peptide therapeutics, the 20 proteinogenic L-amino acids have long served as the fundamental building blocks. However, the inherent limitations of L-peptides, primarily their susceptibility to rapid enzymatic degradation and consequently short in-vivo half-lives, have driven researchers to explore beyond nature's canonical toolkit.[1][2] The incorporation of D-amino acids, the non-superimposable mirror images of their L-counterparts, represents a paradigm shift in peptide design, offering a powerful strategy to overcome these challenges.[3] This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound advantages of leveraging D-amino acids in the rational design of next-generation peptide therapeutics.

All standard α-amino acids, with the exception of achiral glycine, exist as two stereoisomers, designated as L- (levorotatory) and D- (dextrorotatory) enantiomers. While ribosomal synthesis exclusively utilizes L-amino acids, D-amino acids are found in nature, particularly in bacterial cell walls and in certain peptides from various organisms like frogs and snails.[4][5][6] Their strategic inclusion in synthetic peptides is not merely a chemical curiosity but a cornerstone of modern peptide drug development.[1]

Core Advantages of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers imparts a range of beneficial properties to peptide drug candidates, primarily revolving around enhanced stability and modulated biological activity.

Enhanced Proteolytic Stability: A Shield Against Degradation

The most significant and widely exploited advantage of D-amino acid incorporation is the profound increase in resistance to enzymatic degradation.[3][7] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[3] The introduction of a D-amino acid at or near a cleavage site creates a sterically unfavorable conformation for the protease's active site, effectively rendering the peptide bond resistant to hydrolysis.[4][8] This "stereochemical shield" dramatically increases the peptide's half-life in biological systems, such as in serum or in the presence of specific enzymes like trypsin and chymotrypsin.[4][9][10]

For instance, studies have demonstrated that while L-peptides can be completely degraded by proteases within hours, their D-amino acid-containing counterparts can remain largely intact for 24 hours or more.[7] This enhanced stability is a critical factor in transforming a transiently active peptide into a viable therapeutic agent with a clinically relevant dosing regimen.[1]

Proteolytic_Resistance cluster_L_Peptide L-Peptide Degradation cluster_D_Peptide D-Peptide Resistance L_Peptide L-Peptide ...-L-AA-L-AA-... Protease_L Protease Active Site L_Peptide:head->Protease_L Recognized & Cleaved Degraded_L Degraded Fragments Protease_L->Degraded_L Hydrolysis D_Peptide D-Peptide ...-L-AA-D-AA-... Protease_D Protease Active Site D_Peptide:head->Protease_D Steric Hindrance (No Recognition) Stable_D Intact Peptide Protease_D->Stable_D No Cleavage

Caption: Mechanism of D-amino acid-induced proteolytic resistance.

Improved Pharmacokinetics and Oral Bioavailability

The enhanced enzymatic stability directly translates to improved pharmacokinetic (PK) profiles. Peptides containing D-amino acids exhibit significantly longer circulation half-lives, reducing the frequency of administration required to maintain therapeutic concentrations.[4][6] This is a crucial step towards patient compliance and therapeutic efficacy.

Furthermore, by resisting degradation in the gastrointestinal tract, D-amino acid incorporation is a key strategy in the challenging pursuit of orally bioavailable peptide drugs.[11][12] While oral delivery is hampered by multiple barriers, including enzymatic degradation in the gut, improving stability is a critical prerequisite for successful oral peptide formulation.[11][13] For example, the peptide drug octreotide contains two D-amino acids which contribute to its stability in intestinal fluid.[11]

Modulation of Receptor Binding and Biological Activity

The introduction of a D-amino acid can profoundly influence a peptide's three-dimensional conformation.[3][14] This conformational change can alter its binding affinity and selectivity for its target receptor. This modulation can be leveraged in several ways:

  • Increased Potency: In some cases, the D-amino acid-induced conformation may fit more perfectly into the receptor's binding pocket, leading to higher affinity and the development of "superagonists".[15]

  • Altered Selectivity: A peptide may interact with multiple receptor subtypes. A D-amino acid substitution can shift the conformational equilibrium to favor a shape that selectively binds to one receptor subtype over others, thereby reducing off-target effects.[16]

  • Agonist-to-Antagonist Switching: The conformational changes can be so significant as to convert a receptor agonist into an antagonist.

This ability to fine-tune molecular interactions opens up new avenues for designing more potent and selective drugs.[1]

Reduced Immunogenicity

The immunogenicity of therapeutic peptides can be a significant clinical hurdle. As D-peptides are less susceptible to proteolytic processing by antigen-presenting cells, they may be less likely to be presented to T-cells, potentially leading to a reduced immunogenic response.[1][15]

Strategies for D-Amino Acid Incorporation

The placement and number of D-amino acid substitutions are critical design considerations that depend on the specific goals for the peptide therapeutic.

  • Single or Multiple Substitutions: This is the most common approach, where one or more L-amino acids at specific positions are replaced with their D-counterparts.[9] This is often targeted at known proteolytic cleavage sites or at positions known to be critical for receptor interaction. Even partial substitution in the flanking regions of an antibody epitope can preserve recognition while significantly enhancing stability.[17]

  • Retro-Inverso Peptides: This elegant strategy involves reversing the direction of the peptide backbone (from C-terminus to N-terminus) and replacing all L-amino acids with their corresponding D-enantiomers.[6] The result is a peptide where the spatial orientation of the side chains is preserved relative to the original L-peptide, potentially maintaining biological activity while being highly resistant to proteolysis.[6]

Quantitative Impact of D-Amino Acid Substitution

The substitution of L-amino acids with their D-counterparts has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following table summarizes key quantitative data from studies comparing L-peptides with their D-amino acid-containing analogs.

Peptide AnalogParameterL-Version ValueD-Substituted Version ValueFold ImprovementReference
Leucine-enkephalinHalf-Life in Mouse Brain Homogenate (min)2.525.0 ([D-Ala2])10x[15]
MUC2 Epitope PeptideStability in Human Serum (4h)~0% Remaining>80% RemainingSignificant[17]
Antimicrobial PeptideStability against TrypsinSusceptibleHighly StableSignificant[9]
Short L-Peptide HydrogelatorsStability against Proteinase K (4h)0% Remaining15% Remaining (at 24h)Significant[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

The synthesis of peptides containing D-amino acids is readily achievable using standard SPPS methodologies.[8][18] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.

Core Steps:

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is placed in a reaction vessel.[5]

  • Initial Deprotection: The terminal protecting group (e.g., Fmoc) on the resin is removed, typically using a solution of piperidine in DMF.[5]

  • Amino Acid Coupling: The desired amino acid (either L- or D-), with its α-amino group protected, is activated and coupled to the deprotected resin. Protected forms of D-amino acids (e.g., Fmoc-D-Ala-OH) are commercially available and used in the same manner as their L-counterparts.[8]

  • Wash Steps: The resin is thoroughly washed to remove excess reagents.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.[5]

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., containing trifluoroacetic acid - TFA).[5][8]

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease Stability Assay

This protocol provides a method to compare the stability of an L-peptide versus its D-amino acid-substituted analog in the presence of a protease.

Materials:

  • L-peptide and D-amino acid-containing peptide analog

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Workflow:

Protease_Assay_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis start Prepare Peptide Stock Solutions (L- and D-analogs) incubate Incubate Peptides with Protease (e.g., 37°C) start->incubate t0 T=0 min (Add protease, immediately quench) incubate->t0 Start Reaction t_x T=x min (Quench aliquot) incubate->t_x Take Aliquots at Timepoints t_y T=y min (Quench aliquot) incubate->t_y Take Aliquots at Timepoints t_final T=final (Quench aliquot) incubate->t_final Take Aliquots at Timepoints hplc Analyze Samples by RP-HPLC t0->hplc t_x->hplc t_y->hplc t_final->hplc integrate Integrate Peak Area of Intact Peptide hplc->integrate plot Plot % Remaining Peptide vs. Time integrate->plot end Determine Half-Life (t½) plot->end

Caption: Workflow for a typical protease stability assay.

Procedure:

  • Prepare stock solutions of both the L- and D-peptides in the reaction buffer.

  • Initiate the reaction by adding the protease solution to each peptide stock to a final desired concentration.

  • Incubate the reactions at a physiological temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction mixture.

  • Immediately quench the enzymatic reaction in the aliquot by adding it to the quenching solution (e.g., TFA). This denatures the protease.

  • Analyze each quenched sample by RP-HPLC. The intact peptide will elute as a distinct peak.

  • Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding HPLC peak.

  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining peptide versus time for both the L- and D-peptides to visualize the degradation kinetics and determine the half-life (t½) of each peptide under the assay conditions.

Conclusion and Future Outlook

The incorporation of D-amino acids is a field-proven, indispensable tool in modern peptide drug design. The ability to confer proteolytic resistance, enhance pharmacokinetic profiles, and modulate biological activity provides a rational and effective means to address the primary liabilities of natural peptides.[3][4] As peptide therapeutics continue to tackle an increasingly diverse range of diseases, the strategic use of D-amino acids will remain a critical element in translating promising peptide leads into clinically successful drugs. Future innovations may involve combining D-amino acid substitution with other stability-enhancing strategies, such as cyclization or PEGylation, to create therapeutics with even more finely tuned and optimized properties.[19][20]

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?[Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

  • Li, X., Li, Z., & Xu, B. (2016). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics. [Link]

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • Gautam, P. S., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. NIH. [Link]

  • Kowalczyk, R., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • Solid-Phase Peptide Synthesis of d-Amino Acids. (2022). Scholarly Commons. [Link]

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

  • Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. (2020, August 22). ACS Publications. [Link]

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016, July 1). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. Bentham Science Publishers. [Link]

  • An Update on Oral Administration of Peptides to Achieve Systemic Delivery. (2023, March 1). Bio-Rad. [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019, June 17). PubMed Central. [Link]

  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. (2021). PubMed Central. [Link]

  • FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (2001). NIH. [Link]

  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017, September 18). Oxford Academic. [Link]

  • Methods for making polypeptides including d-amino acids. (2017, September 8).
  • Peptide synthesis. Wikipedia. [Link]

  • Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. (2011). PubMed Central. [Link]

  • From injections to pills: oral peptides set to transform drug development. (2025, August 12). Drug Discovery World. [Link]

  • Designing amino acids to determine the local conformations of peptides. PubMed Central. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. (1982). PubMed. [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. (2013, December 10). ACS Publications. [Link]

  • Opiate receptor binding affinities of some D-amino acid substituted β-casomorphin analogs. Semantic Scholar. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2025, August 7). ResearchGate. [Link]

  • Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. (2014, November 27). Hilaris Publisher. [Link]

  • How Peptide Drugs Are Made: From Amino Acid to FDA Approval. (2025, August 3). a-pep.com. [Link]

  • Cyclic peptide drugs approved in the last two decades (2001–2021). (2022). PubMed Central. [Link]

  • Advancing d-amino acid-containing peptide discovery in the metazoan. PubMed Central. [Link]

  • Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (2024). MDPI. [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides. (2018). PubMed Central. [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2020). PubMed Central. [Link]

  • D-amino acid substituted peptides. (2021, January 21). Preprints.org. [Link]

  • In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018, June 1). PLOS ONE. [Link]

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Exploratory

Introduction to Boc-N-Me-D-Allo-Ile-OH: A Specialized Amino Acid

An In-Depth Technical Guide to the Safe Handling of Boc-N-Me-D-Allo-Ile-OH for Researchers, Scientists, and Drug Development Professionals Boc-N-Me-D-Allo-Ile-OH, systematically named (2R,3S)-3-methyl-2-[methyl-[(2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Boc-N-Me-D-Allo-Ile-OH for Researchers, Scientists, and Drug Development Professionals

Boc-N-Me-D-Allo-Ile-OH, systematically named (2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid, is a protected amino acid derivative crucial in the field of peptide synthesis and drug discovery.[1] Its molecular formula is C₁₂H₂₃NO₄, and it has a molecular weight of 245.32 g/mol .[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is fundamental for its controlled incorporation into peptide chains.[1] The N-methylation and the D-allo-isoleucine core confer unique conformational properties and increased resistance to enzymatic degradation in the resulting peptides, making it a valuable building block for developing novel therapeutics and peptidomimetics.[1]

Given its specialized nature and the lack of specific safety data, a cautious and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Hazard Identification and Risk Assessment: An Analog-Based Approach

In the absence of specific toxicological and hazard data for Boc-N-Me-D-Allo-Ile-OH, a risk assessment must be conducted by extrapolating information from structurally related compounds. This proactive approach is a cornerstone of laboratory safety when dealing with novel or uncharacterized substances.

Analysis of Structurally Similar Compounds

Several analogous compounds provide insights into the potential hazards associated with Boc-N-Me-D-Allo-Ile-OH:

CompoundCAS NumberKey Safety Information
Boc-N-Me-Ile-OH 52498-32-5Storage Class: 13 (Non-Combustible Solids); WGK: 3 (highly hazardous to water); Recommended PPE: Eyeshields, Gloves, type N95 (US) respirator.[2]
Boc-allo-Ile-OH 35264-07-4Storage Class: 11 (Combustible Solids); WGK: 3 (highly hazardous to water); Recommended PPE: Eyeshields, Gloves, type N95 (US) respirator.[3]
Boc-D-Ile-OH 55721-65-8Not classified as a hazardous substance or mixture. General laboratory hygiene practices are recommended.[4]
tert-Butoxycarbonyl-L-isoleucine 13139-16-7May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Based on this data, it is prudent to treat Boc-N-Me-D-Allo-Ile-OH as a compound that is potentially combustible, hazardous to aquatic life, and a possible irritant to the skin, eyes, and respiratory tract.

Postulated Hazard Classification

Based on the analog data, the following GHS-style hazard warnings should be considered as a precautionary measure:

  • Pictograms:

    • GHS07 (Exclamation Mark) for potential skin/eye/respiratory irritation.

    • GHS09 (Environment) for potential aquatic toxicity.

  • Signal Word: Warning

  • Potential Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long-lasting effects.[6]

  • Potential Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: Handle Boc-N-Me-D-Allo-Ile-OH in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is strongly recommended.

  • Eyewash Stations and Safety Showers: Ensure that certified and unobstructed eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes or airborne particles.[2][3]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4]

    • Lab Coat: A full-length laboratory coat should be worn at all times.

  • Respiratory Protection: For operations with a high likelihood of generating dust, a NIOSH-approved N95 or higher-rated respirator should be used.[2][3]

PPE_Workflow cluster_ppe Mandatory PPE for Handling Boc-N-Me-D-Allo-Ile-OH cluster_controls Engineering Controls eye_protection Chemical Goggles or Face Shield gloves Nitrile Gloves lab_coat Lab Coat respirator N95 Respirator (if dust is generated) fume_hood Chemical Fume Hood eyewash Eyewash Station handler Researcher handler->eye_protection Wears handler->gloves Wears handler->lab_coat Wears handler->respirator Wears (as needed) handler->fume_hood Works Within

Caption: Recommended PPE and Engineering Controls Workflow.

Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and ensuring a safe laboratory environment.

General Handling
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[7]

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Incompatible Materials: Keep away from strong oxidizing agents.[7]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • Temperature: For long-term storage, it is advisable to store the compound at -20°C.[8]

  • Inert Atmosphere: While not explicitly stated for this compound, for many protected amino acids, storage under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life by preventing degradation from moisture and atmospheric components.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[4][7]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE as described in Section 3. Avoid breathing dust.

  • Containment and Cleanup:

    • Carefully sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material in a suitable, closed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Do not allow the material to enter drains or waterways.

Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Accidental Spill start Exposure or Spill Occurs inhalation Inhalation start->inhalation Exposure skin_contact Skin Contact start->skin_contact Exposure eye_contact Eye Contact start->eye_contact Exposure ingestion Ingestion start->ingestion Exposure contain_spill Contain Spill start->contain_spill Spill seek_medical Seek Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical collect_material Sweep Up Material contain_spill->collect_material clean_area Clean Area collect_material->clean_area dispose Dispose of Waste Properly clean_area->dispose

Caption: Emergency Response Flowchart for Exposure or Spills.

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be treated as chemical waste.

  • Waste Disposal: Dispose of the material and its container through a licensed professional waste disposal service.

  • Environmental Precautions: Do not allow the product to be released into the environment. Given the potential for aquatic toxicity, this is a critical consideration.

Conclusion: A Commitment to Safety

Boc-N-Me-D-Allo-Ile-OH is a valuable tool in modern peptide chemistry. While specific safety data remains limited, a robust safety protocol can be established by leveraging data from analogous compounds and adhering to fundamental principles of laboratory safety. Researchers and drug development professionals must maintain a culture of vigilance, ensuring that every step, from procurement to disposal, is conducted with the utmost care and attention to safety.

References

  • Boc-allo-Ile-OH | C11H21NO4 | CID 6992549 . PubChem. [Link]

  • Personal Protection Equipment (PPE) . Rhode Island Department of Environmental Management. [Link]

  • Fmoc-Trp(Boc)-OH >98%_sds . Severn Biotech. [Link]

  • tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 . PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Conditions for the Deprotection of N-Boc-N-methyl-D-allo-isoleucine

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Steric Labyrinth of N-Methylated Am...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Steric Labyrinth of N-Methylated Amino Acids

In the landscape of peptide chemistry and drug development, N-methylated amino acids are indispensable tools for enhancing the pharmacological properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen atom imparts crucial advantages, including increased resistance to enzymatic degradation, improved cell permeability, and the ability to fine-tune peptide conformation.[1] However, these benefits come with significant synthetic challenges. The N-methyl group introduces substantial steric bulk, which can impede both peptide coupling and deprotection steps.[2]

This guide focuses on a particularly challenging residue: N-methyl-D-allo-isoleucine. This amino acid derivative presents a "perfect storm" of steric hindrance, combining the bulk of the N-methyl group with the sterically demanding sec-butyl side chain of the D-allo-isoleucine stereoisomer. The tert-butyloxycarbonyl (Boc) group, a cornerstone of amine protection in organic synthesis due to its stability and acid-labile nature, requires carefully optimized conditions for its efficient removal from such a hindered environment.[3][4]

This document provides a detailed examination of the mechanistic principles, standard and alternative protocols, and troubleshooting strategies for the successful Boc deprotection of N-methyl-D-allo-isoleucine, ensuring researchers can proceed with confidence while preserving the integrity of their target molecules.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a classic example of an acid-catalyzed elimination reaction.[5] Understanding this mechanism is critical for optimizing conditions and troubleshooting incomplete reactions or side-product formation.

The process unfolds in three primary steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[6][7] This step renders the urethane more susceptible to cleavage.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[7] The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[5]

It is crucial to note that the tert-butyl cation generated is a reactive electrophile. In the context of peptide synthesis, it can lead to undesired side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, or methionine.[5][8] To mitigate this, scavengers (or cation traps) like triethylsilane (TES), thioanisole, or anisole are often added to the reaction mixture to quench the carbocation.

Boc_Deprotection_Mechanism Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final State BocN R-N(Me)-Boc ProtonatedBoc R-N(Me)-Boc-H+ BocN->ProtonatedBoc + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate (R-N(Me)-COOH) ProtonatedBoc->CarbamicAcid Loss of Cation tBuCation tert-Butyl Cation ( (CH3)3C+ ) FreeAmine Free Amine (R-NHMe) CarbamicAcid->FreeAmine Spontaneous CO2 CO2 AmineSalt Amine Salt (R-NH2Me+ TFA-) FreeAmine->AmineSalt + H+ (TFA)

Caption: Acid-catalyzed mechanism of Boc deprotection.

Key Challenges in Deprotecting N-Boc-N-methyl-D-allo-isoleucine

The primary obstacle in this specific deprotection is the profound steric hindrance surrounding the nitrogen atom.

  • Synergistic Steric Hindrance: The N-methyl group already restricts access to the Boc carbonyl. The D-allo-isoleucine side chain, with its two chiral centers and branched sec-butyl structure, further encumbers the reactive site. This synergistic effect can physically shield the carbonyl oxygen from efficient protonation by the acid, thereby slowing the rate-limiting first step of the deprotection mechanism.[2][9]

  • Slower Reaction Kinetics: Consequently, conditions that are effective for less hindered N-Boc amino acids may result in sluggish or incomplete reactions for N-Boc-N-methyl-D-allo-isoleucine. This necessitates the use of more forcing conditions, such as higher acid concentrations, longer reaction times, or elevated temperatures, to drive the reaction to completion.

  • Risk of Side Reactions: While harsher conditions can improve deprotection rates, they also increase the risk of side-product formation, particularly if other acid-sensitive functional groups are present in the molecule.[10] Careful monitoring and the judicious use of scavengers are paramount.

Recommended Protocols & Methodologies

All reactions involving strong acids like TFA must be performed in a well-ventilated fume hood. The evolution of CO2 gas requires that the reaction vessel is not a closed system.[4][6]

Standard Protocol: Trifluoroacetic Acid (TFA) Cleavage

This is the most common and generally effective method for Boc deprotection. The concentration of TFA can be adjusted based on the observed reaction rate.

Materials:

  • N-Boc-N-methyl-D-allo-isoleucine substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triethylsilane (TES) or Anisole), if required

  • Cold diethyl ether

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-Boc-N-methyl-D-allo-isoleucine substrate in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add TFA to achieve a final concentration of 25-50% (v/v). If the substrate contains other sensitive groups, start with a lower concentration (e.g., 25%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), every 30-60 minutes. Due to the steric hindrance, reaction times may extend from 2 to 6 hours.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene or DCM (2-3 times).[5]

  • Precipitation: Dissolve the crude residue in a minimal amount of DCM or methanol and precipitate the product by adding it dropwise to a stirred flask of cold diethyl ether.

  • Isolation: Isolate the precipitated product (the TFA salt of N-methyl-D-allo-isoleucine) by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove soluble impurities.

  • Drying: Dry the final product under vacuum.

Alternative Protocol: 4M HCl in 1,4-Dioxane

This method is a common alternative to TFA and can be advantageous if trifluoroacetylation is a concern or if the substrate exhibits different stability profiles.

Materials:

  • N-Boc-N-methyl-D-allo-isoleucine substrate

  • 4M Hydrogen Chloride (HCl) in 1,4-Dioxane (commercially available)

  • Cold diethyl ether

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-Boc-N-methyl-D-allo-isoleucine substrate in a minimal amount of dioxane or add the 4M HCl/dioxane solution directly if the substrate is soluble.

  • Reaction: Stir the solution at room temperature. The reaction is typically slower than with TFA and may require 4-12 hours or even overnight stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Precipitate, isolate, and dry the resulting hydrochloride salt as described in the TFA protocol (steps 5-7).

Deprotection_Workflow General Deprotection Workflow Start Dissolve Substrate in Anhydrous Solvent (e.g., DCM) AddAcid Add Deprotection Reagent (e.g., TFA or 4M HCl/Dioxane) Start->AddAcid React Stir at Room Temperature AddAcid->React Monitor Monitor Reaction (TLC / LC-MS) React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent & Excess Acid (Rotary Evaporator) Monitor->Evaporate Complete Precipitate Precipitate Product with Cold Diethyl Ether Evaporate->Precipitate Isolate Isolate Solid (Filtration / Centrifugation) Precipitate->Isolate Dry Dry Product Under Vacuum Isolate->Dry

Sources

Application

Application Notes & Protocols: Strategic Incorporation of Boc-N-Me-D-Allo-Ile-OH in Peptidomimetic Synthesis

Introduction: Overcoming the Peptide Therapeutic Hurdle The journey of a peptide from a promising bioactive lead to a viable therapeutic agent is fraught with challenges. Natural peptides, despite their high target selec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

The journey of a peptide from a promising bioactive lead to a viable therapeutic agent is fraught with challenges. Natural peptides, despite their high target selectivity, are often handicapped by poor metabolic stability, limited membrane permeability, and conformational flexibility, which can reduce target affinity.[1][2][3] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling strategy to overcome these limitations.[2][4] The precise, strategic modification of the peptide backbone is a cornerstone of modern drug discovery.[5][6]

This guide focuses on the application of a uniquely modified building block, Boc-N-Me-D-Allo-Ile-OH , in the synthesis of advanced peptidomimetics. The incorporation of this residue is not a trivial substitution but a deliberate design choice that leverages three key structural modifications—N-methylation , a D-configuration , and an allo-stereocenter —to impart superior pharmacological properties. We will explore the rationale behind its use and provide detailed protocols for its successful integration into peptide sequences.

Physicochemical Profile: Boc-N-Me-D-Allo-Ile-OH

A thorough understanding of the building block is fundamental to its effective application. The key properties of Boc-N-Me-D-Allo-Ile-OH are summarized below.

PropertyValueReference
IUPAC Name (2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid[7]
CAS Number 53462-50-3[7]
Molecular Formula C₁₂H₂₃NO₄[7]
Molecular Weight 245.32 g/mol [7]
Appearance White crystalline powder[8]
Protection Group tert-Butyloxycarbonyl (Boc)[7]

The Strategic Rationale: A Trifecta of Molecular Engineering

The power of Boc-N-Me-D-Allo-Ile-OH lies in the synergistic effects of its three distinct structural features. The decision to incorporate this residue is driven by the goal of rationally designing a peptidomimetic with enhanced stability, conformational control, and bioavailability.[9][10]

N-Methylation: Enhancing Stability and Permeability

Substituting the amide proton with a methyl group is a powerful strategy in medicinal chemistry.[1][9]

  • Proteolytic Resistance: The N-methyl group acts as a steric shield, sterically hindering the approach of proteases that would normally cleave the peptide bond.[11][12] This dramatically increases the peptide's stability and in vivo half-life.[10][11]

  • Conformational Constraint: N-methylation restricts rotation around the peptide backbone's dihedral angles, reducing conformational flexibility.[1] This can pre-organize the peptide into its bioactive conformation, increasing receptor affinity, and can also favor the formation of cis-amide bonds, which are critical for certain turn structures.[1][11][13]

  • Improved Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone, which can enhance solubility and membrane permeability.[10][12][14]

D-Configuration: An Invisibility Cloak Against Degradation

The use of a D-amino acid provides an additional, powerful layer of defense against enzymatic degradation.[6] Most natural proteases are stereospecific for L-amino acids; incorporating a D-residue makes the adjacent peptide bonds unrecognizable to these enzymes, further enhancing metabolic stability.[7][15]

D-allo-Isoleucine Stereochemistry: Fine-Tuning Conformation

Isoleucine has two chiral centers, leading to four possible stereoisomers. The D-allo configuration ((2R,3S)) is a non-natural arrangement that serves as a valuable chiral building block.[8] Its distinct stereochemistry introduces specific conformational preferences. For instance, in the antimicrobial peptide Bombinin H4, a D-allo-isoleucine at the second position was found to stabilize the N-terminus, anchor the peptide in the target membrane, and facilitate the winding of its helical structure.[16] This demonstrates how such a specific modification can be critical for biological activity.

Experimental Protocols: Incorporating Boc-N-Me-D-Allo-Ile-OH

The successful incorporation of this sterically hindered, N-methylated amino acid requires optimized protocols that address the challenges of slow reaction kinetics and difficult reaction monitoring.

Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

The Boc/Bzl protection scheme is a robust method for SPPS.[17] The following protocol is optimized for the manual coupling of Boc-N-Me-D-Allo-Ile-OH onto a resin-bound peptide with a free N-terminal amine.

Workflow Diagram: Boc-SPPS Cycle for N-Methylated Residues

Boc_SPPS_Workflow cluster_cycle Single Coupling Cycle Resin Peptide-Resin (Boc-Protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Neutralization 2. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Boc-N-Me-D-Allo-Ile-OH + HATU/DIEA) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing NewResin Elongated Peptide-Resin (Boc-Protected) Washing->NewResin End Cycle NewResin->Deprotection Repeat for next residue

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Step-by-Step Protocol:

  • Resin Preparation:

    • Swell the peptide-resin (e.g., Merrifield or MBHA resin) in Dichloromethane (DCM) for at least 30-60 minutes in a reaction vessel.[17]

    • Drain the solvent.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[18][19] Perform a short pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes) with agitation.[17][19]

    • Rationale: TFA is a moderately strong acid that selectively cleaves the acid-labile Boc group without affecting benzyl-based side-chain protecting groups or the resin linker.[17]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and Isopropanol (IPA) (2 times) to remove residual acid.[17]

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes with agitation.[18] This neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[17]

    • Drain the neutralization solution and wash the resin with DMF (3-5 times).

  • Coupling Reaction (Critical Step):

    • In a separate vessel, dissolve Boc-N-Me-D-Allo-Ile-OH (3-4 equivalents relative to resin substitution) and an aminium-based coupling reagent, preferably HATU (3-4 equivalents), in DMF.[20]

    • Rationale: N-methylated amino acids are sterically hindered, making peptide bond formation difficult.[12][20] HATU is a highly reactive coupling agent that is more effective than HBTU or HCTU for these challenging couplings.[20]

    • Add DIEA (6-8 equivalents) to the amino acid solution to initiate activation. Allow to pre-activate for 2-5 minutes.[20]

    • Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature.

    • Reaction Time: Due to steric hindrance, coupling times must be extended. Allow the reaction to proceed for 2-4 hours, or even overnight for particularly difficult sequences.[18]

  • Monitoring the Reaction:

    • The standard ninhydrin (Kaiser) test will not work, as it detects primary amines and the N-terminus is now a secondary amine.[20]

    • Use the bromophenol blue test to monitor for the disappearance of the free amine.[20]

    • Procedure: Take a small sample of resin beads, wash them with methanol, and add a few drops of a bromophenol blue solution in DMF. A blue or green color indicates incomplete coupling, while a yellow color indicates completion.[20]

    • If the coupling is incomplete after the initial reaction time, drain the solution and "recouple" by repeating step 4 with fresh reagents.[20]

  • Washing:

    • Once the coupling is complete (bromophenol blue test is yellow), drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[18] The peptide-resin is now ready for the next deprotection/coupling cycle.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis can be advantageous for shorter sequences or when scaling up. The key challenge remains activating the carboxyl group of Boc-N-Me-D-Allo-Ile-OH and coupling it efficiently to the N-terminal amine of the peptide fragment without significant racemization.

General Protocol:

  • Reactant Preparation:

    • Dissolve the N-terminally deprotected peptide ester (1 equivalent) in a suitable aprotic solvent (e.g., DCM, DMF, or a mixture).

    • In a separate flask, dissolve Boc-N-Me-D-Allo-Ile-OH (1.1-1.5 equivalents), a coupling additive such as HOBt or HOAt (1.1-1.5 equivalents), and a coupling agent like HBTU or HATU (1.1-1.5 equivalents).

    • Rationale: The use of additives like HOBt/HOAt is crucial to suppress racemization, a significant risk with prolonged reaction times or highly activating conditions required for hindered couplings.[11]

  • Activation and Coupling:

    • Cool the amino acid/coupling reagent mixture to 0 °C.

    • Add a tertiary base such as DIEA (2-3 equivalents) to the mixture and stir for 5-10 minutes to allow for the formation of the activated ester.[21]

    • Add the activated mixture to the solution of the peptide ester.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

    • Once complete, quench the reaction (e.g., with a mild aqueous acid or base, depending on the work-up strategy).

    • Perform a standard aqueous work-up to remove excess reagents and byproducts. This typically involves sequential washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine.[21][22]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely require purification. Column chromatography on silica gel is the most common method to isolate the pure, protected peptidomimetic.

Summary and Outlook

The use of Boc-N-Me-D-Allo-Ile-OH is a sophisticated strategy in peptidomimetic design, offering a multi-pronged approach to enhancing drug-like properties. By combining the benefits of N-methylation, D-stereochemistry, and a unique allo-configuration, researchers can construct peptides with superior resistance to proteolysis and precisely controlled conformations. While the steric hindrance of this residue presents synthetic challenges, these can be overcome with optimized protocols utilizing highly reactive coupling agents like HATU, appropriate reaction monitoring with the bromophenol blue test, and extended reaction times. The deliberate and rational incorporation of such building blocks is pivotal in transforming peptide leads into next-generation therapeutics.[2][6]

References

  • The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide. (n.d.). Benchchem.
  • Buy Boc-N-Me-D-Allo-Ile-OH | 53462-50-3. (2023, August 15). Smolecule.
  • Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262–3277.
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). ResearchGate.
  • Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. (n.d.). Benchchem.
  • N-Methylated Amino Acids. (n.d.). MilliporeSigma.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Technical Support Information Bulletin 1177.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025, July 23). Chemical Reviews.
  • Peptidomimetics : A New Era in Drug Discovery. (2025, September 1). Journal of Pharmaceutical Research.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed.
  • Varkhedkar, V. (2012). Peptidomimetics, a synthetic tool of drug discovery. Medicinal Chemistry Research, 21(10), 2659–2670.
  • Should My Peptide Be Methylated? (2025, September 25). LifeTein.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Organic & Biomolecular Chemistry.
  • Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141–146.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). ResearchGate.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction. (n.d.). The Journal of Organic Chemistry.
  • 53462-50-3(BOC-N-ME-D-ALLO-ILE-OH) Product Description. (n.d.). ChemicalBook.
  • Kim, H. J., et al. (2018). The role of d-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4 as revealed by 31P solid-state NMR, VCD spectroscopy, and MD simulation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(7), 789–798.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PubMed Central.
  • Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PubMed Central.
  • The Role of D-Alloisoleucine in Custom Synthesis Projects. (2026, January 3). Pharmaffiliates.

Sources

Method

Application Note: Navigating the Maze of N-Methylation: A Guide to Mass Spectrometry Characterization of N-Methylated Peptides

Audience: Researchers, scientists, and drug development professionals. Introduction: The Subtle Mark of N-Methylation Protein N-methylation is a critical post-translational modification (PTM) where one or more methyl gro...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Mark of N-Methylation

Protein N-methylation is a critical post-translational modification (PTM) where one or more methyl groups are covalently added to nitrogen atoms, either at the protein's N-terminus (α-N-methylation) or on the side chains of amino acid residues like lysine and arginine.[1][2] This seemingly simple modification is a powerhouse of biological regulation, influencing protein stability, protein-protein and protein-DNA interactions, and cellular signaling pathways.[1][2][3] In the realm of drug development, N-methylation is a strategic tool used to enhance the pharmacokinetic properties of peptide-based therapeutics, improving their metabolic stability and cell permeability.[4][5][6]

However, the characterization of N-methylated peptides by mass spectrometry (MS) presents a unique set of analytical challenges. The subtle mass shift of a methyl group (+14.01565 Da) can be difficult to distinguish from natural isotopic variations, and its presence profoundly influences peptide fragmentation behavior, complicating standard data analysis workflows.[7][8][9]

This guide provides a comprehensive overview of the principles and methodologies for the robust characterization of N-methylated peptides. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in years of field experience to empower researchers to confidently navigate the complexities of the methyl-proteome.

Part 1: The Chemistry of N-Methylation and Its Impact on Mass Spectrometry

Understanding how N-methylation alters a peptide's fundamental chemical properties is the first step toward designing a successful MS-based characterization strategy.

Types of N-Methylation and Their Mass Signatures

N-methylation primarily occurs on the α-amino group of the N-terminal residue or the side-chain nitrogens of lysine (Lys) and arginine (Arg). Each addition of a methyl group imparts a specific mass change that must be accounted for during data analysis.

Modification Type Residue State Monoisotopic Mass Shift (Da) Notes
α-N-terminal MethylationAny N-terminalMono-+14.01565
Di-+28.03130
Tri-+42.04695Creates a permanent positive charge.[1]
Side-Chain MethylationLysine (K)Mono-+14.01565
Di-+28.03130
Tri-+42.04695Creates a permanent positive charge.
Side-Chain MethylationArginine (R)Mono- (MMA)+14.01565
Asymmetric Di- (aDMA)+28.03130Both methyl groups on one terminal nitrogen.[10]
Symmetric Di- (sDMA)+28.03130One methyl group on each terminal nitrogen.[10]
The Influence of N-Methylation on Peptide Fragmentation

The choice of fragmentation technique is paramount for accurately identifying and localizing N-methylation. Standard Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) rely on proton mobility to induce backbone cleavage. N-methylation alters this process in several key ways:

  • Charge Sequestration: The methylation of lysine and arginine side chains can create a more localized and stable positive charge, reducing proton mobility along the peptide backbone. This can lead to inefficient or altered fragmentation patterns compared to unmodified peptides.

  • Steric Hindrance: The methyl group can sterically hinder the peptide backbone, influencing its conformation and preferred fragmentation pathways.[4][11]

  • Characteristic Fragment Ions: While challenging, CID/HCD can produce valuable information. Arginine methylation, in particular, can yield diagnostic low-mass ions and neutral losses that help differentiate between unmodified, monomethylated, and dimethylated forms.[9][10] For instance, a characteristic fragment ion at m/z 46 (dimethylammonium) is a specific marker for asymmetric dimethylarginine (aDMA).[10]

Given these complexities, alternative fragmentation methods are often superior. Electron Transfer Dissociation (ETD) is particularly well-suited for analyzing N-methylated peptides.[7][9] ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone N-Cα bond, producing c- and z-type fragment ions. Its key advantage is the preservation of labile PTMs, like methylation, on the amino acid side chains, which greatly simplifies site localization.[7][9] ETD is most effective for peptides with a charge state of +3 or higher.

Comparison of CID/HCD and ETD Fragmentation. cluster_0 Collision-Induced Dissociation (CID/HCD) cluster_1 Electron Transfer Dissociation (ETD) P1 Protonated Peptide (Mobile Proton) F1 b- and y-ions P1->F1 Vibrational Excitation NL1 Neutral Loss of PTM (Potential Ambiguity) F1->NL1 Side-chain fragmentation P2 Multiply Charged Peptide + Reagent Anion F2 c- and z-ions P2->F2 Electron Transfer PTM Intact PTM on Side Chain (Clear Localization) F2->PTM Preserves PTM

Caption: Fragmentation pathways for PTM analysis.

Part 2: A Comprehensive Workflow for N-Methylated Peptide Analysis

A successful analysis relies on a meticulously planned workflow, from sample preparation through data interpretation.

Workflow for N-Methylated Peptide Characterization. start Protein Sample prep Sample Preparation Lysis & Denaturation Reduction & Alkylation Enzymatic Digestion start->prep enrich Optional: PTM Enrichment (e.g., Methyl-Lys IP) prep->enrich lcms LC-MS/MS Analysis Reverse-Phase LC Separation MS1 Scan MS/MS Fragmentation (HCD/ETD) prep->lcms Total Peptides enrich->lcms Enriched Peptides data Data Analysis Database Search (Variable Mods) PTM Site Localization & Validation Quantification lcms->data end Identified & Localized N-Methylated Peptides data->end

Caption: End-to-end N-methyl proteomics workflow.

Step 1: Sample Preparation

The goal of sample preparation is to efficiently generate peptides suitable for MS analysis while preserving the N-methylation modification.

  • Lysis and Denaturation: Begin with a robust lysis and denaturation protocol to solubilize proteins and make them accessible to proteolytic enzymes. A common buffer contains 8 M urea in 50 mM ammonium bicarbonate.[7]

  • Reduction and Alkylation: Cysteine residues are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation. This is a standard step in nearly all bottom-up proteomics workflows.[12]

  • Enzymatic Digestion: Trypsin is the most commonly used protease. Crucially, be aware that N-methylation of a lysine or arginine residue can hinder or block tryptic cleavage at that site. Therefore, when setting up the database search, it is essential to allow for a higher number of missed cleavages.

  • Enrichment (Optional): Due to the often low stoichiometry of PTMs, enrichment can significantly improve detection.[3] For studies focusing on known methylation types, immunoprecipitation using antibodies specific for mono- or di-methylated lysine/arginine can be highly effective.[3][12]

Step 2: LC-MS/MS Analysis

The instrumental setup is critical for separating the complex peptide mixture and generating high-quality fragmentation data.

  • Liquid Chromatography (LC): Standard reverse-phase chromatography using a C18 column is typically sufficient for separating methylated peptides from their unmodified counterparts. A long, shallow gradient is recommended to ensure adequate separation.

  • Mass Spectrometry (MS): High-resolution mass analyzers like the Orbitrap or TOF are essential for accurately measuring the small mass shifts associated with methylation.

    • Data Acquisition Strategy: A Data-Dependent Acquisition (DDA) method is common. A key decision is the choice of fragmentation. A powerful approach is to use a "decision tree" method where lower charge state precursors (+2) are fragmented with HCD, while higher charge state precursors (≥+3) are fragmented with ETD. This leverages the strengths of both techniques.[9]

Fragmentation Method Primary Fragment Ions Best Suited For Preservation of N-Methylation
CID b- and y-ionsDoubly charged peptidesCan lead to neutral loss of the modification.
HCD b- and y-ionsDoubly charged peptidesGenerally better preservation than CID, but some loss can occur.
ETD c- and z-ionsPeptides with charge states >2+Excellent preservation, allowing for confident site localization.[7]
Step 3: Data Analysis and Interpretation

The final and most critical step is to correctly identify the methylated peptides from the raw MS data.

  • Database Search: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot). The key is to correctly configure the search parameters.

    • Variable Modifications: This is the most important setting. You must define the mass shifts for all potential methylation states (mono-, di-, tri-) on all potential residues (N-terminus, K, R).

    • Enzyme: Set to Trypsin/P and increase the allowed number of missed cleavages (e.g., to 3 or 4) to account for blocked cleavage sites.

    • Mass Tolerances: Set appropriate precursor and fragment ion mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).

  • Validation and Localization: Search engine results provide candidate identifications and often a PTM localization probability score.

    • Manual Inspection: It is highly recommended to manually inspect the MS/MS spectra of high-interest peptides. Look for a continuous series of b- and/or y-ions (or c- and z-ions for ETD) that confidently assigns the peptide sequence.

    • Site-Determining Ions: Identify the specific fragment ions whose masses confirm the location of the methyl group. For example, if a methyl group is on the 5th residue, all b-ions from b5 onwards and all y-ions from y(n-4) onwards should contain the mass modification.

    • Beware of Ambiguity: Be cautious of potential pitfalls. For example, an N-terminal trimethylation (+42.04695 Da) has a similar mass to an N-terminal acetylation (+42.01056 Da) and requires high mass accuracy to distinguish. Similarly, artifactual chemical methylation during sample preparation or methyl group migration during fragmentation can lead to false positives.[8][13]

Part 3: Detailed Experimental Protocols

Protocol 1: In-Solution Digestion for N-Methylation Analysis

This protocol is suitable for up to 100 µg of total protein from cell lysate or a purified protein sample.

  • Solubilization & Denaturation:

    • Resuspend the protein pellet in 100 µL of Lysis Buffer (8 M Urea, 50 mM Ammonium Bicarbonate, pH 8.0).

    • Vortex thoroughly and sonicate briefly if necessary to fully dissolve the sample.

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Add Iodoacetamide (IAA) to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Digestion (Step 1):

    • Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (16-18 hours) at 37°C.

  • Quenching and Cleanup:

    • Acidify the sample by adding Trifluoroacetic Acid (TFA) to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute the peptides, dry them completely in a vacuum centrifuge, and resuspend in LC-MS loading buffer (e.g., 2% Acetonitrile, 0.1% Formic Acid) for analysis.

Protocol 2: Recommended LC-MS/MS Parameters (Orbitrap-based DDA)
  • LC System:

    • Column: Acclaim PEPMap C18, 75 µm x 25 cm, 2 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

    • Gradient: 2-35% B over 90 minutes, then to 80% B over 10 minutes.

    • Flow Rate: 300 nL/min.

  • MS System (e.g., Orbitrap Exploris™):

    • MS1 Scan:

      • Resolution: 60,000.

      • AGC Target: 3e6.

      • Scan Range: 350-1500 m/z.

    • DDA Settings:

      • Cycle Time: 3 seconds.

      • Intensity Threshold: 5e4.

      • Charge States: 2-6.

      • Dynamic Exclusion: 30 seconds.

    • MS2 Fragmentation (Decision Tree):

      • If Charge State = 2:

        • Fragmentation: HCD.

        • Collision Energy (Normalized): 28.

        • Resolution: 15,000.

      • If Charge State ≥ 3:

        • Fragmentation: ETD.

        • ETD Reagent Target: 2e5.

        • Resolution: 15,000.

Protocol 3: Database Search Parameters (MaxQuant Example)
Parameter Group Parameter Recommended Setting Rationale
Database FASTA fileYour organism-specific database (e.g., human Swiss-Prot)To identify proteins from your sample.
Digestion EnzymeTrypsin/PStandard protease.
Max. missed cleavages3N-methylation can block cleavage sites.
Modifications Fixed modificationsCarbamidomethyl (C)For alkylation of cysteines.
Variable modificationsOxidation (M); Acetyl (Protein N-term); Methyl (N-term/K/R); Dimethyl (N-term/K/R); Trimethyl (N-term/K)To search for all potential modifications of interest.
Tolerances First search ppm20For initial mass recalibration.
Main search ppm4.5For high-resolution MS1 data.
FTMS MS/MS ppm20For high-resolution HCD/ETD fragment data.
Identification Min. peptide length7Standard setting to reduce random matches.
FDR0.01 (1%)For peptide and protein level identification.

Conclusion and Expert Insights

The mass spectrometry-based characterization of N-methylated peptides is a challenging but achievable goal that provides deep biological and therapeutic insights. Success hinges on a rational approach that acknowledges the unique chemical properties imparted by the methyl group. By selecting appropriate fragmentation techniques like ETD, carefully planning sample preparation, and utilizing precise database search parameters, researchers can confidently identify and localize this critical modification. Manual validation of MS/MS spectra remains the gold standard for high-confidence assignments and is an indispensable step for publishing or making critical research decisions. As instrumentation and software continue to evolve, the ability to explore the methyl-proteome at a global scale will undoubtedly uncover new layers of biological regulation and open new avenues for drug discovery.

References

  • Discovering the N-terminal Methylome by Repurposing of Proteomic Datasets.
  • Protein Methylation Proteomics Analysis: An Exploration from Modification Markers to Functional Interpretation.
  • Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Characteriz
  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry.
  • Methylation Protein Analysis Service.
  • What is Protein Methylation and How to Study.
  • ProMetheusDB: An In-Depth Analysis of the High-Quality Human Methyl-proteome. PMC.
  • Comprehending Dynamic Protein Methyl
  • Site-specific α-N-terminal methylation on peptides through chemical and enzym
  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Semantic Scholar.
  • Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. PubMed Central.
  • An In-depth Technical Guide to the Properties of N-methyl
  • Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.
  • The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide. BenchChem.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Site-Selective N-Methylation of Peptides on Solid Support. SciSpace.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Boc Deprotection Challenges in N-Methylated Peptides

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group, specifically...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group, specifically in the context of sterically demanding N-methylated peptides. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome common synthetic hurdles.

Introduction: The N-Methylation Challenge

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often enhancing metabolic stability, cell permeability, and oral bioavailability.[1][2] However, this modification introduces significant steric hindrance, not only complicating peptide coupling reactions but also impeding the subsequent deprotection of the N-terminal Boc group.[3][4][5] Incomplete deprotection leads to the accumulation of deletion sequences and truncated peptides, compromising the yield and purity of the final product. This guide addresses the root causes of these issues and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection in N-methylated peptides?

Incomplete Boc deprotection in N-methylated peptides is most often a consequence of two interconnected factors:

  • Steric Hindrance: The presence of a methyl group on the amide nitrogen, especially when combined with bulky adjacent amino acid side chains, physically obstructs the approach of the acid (typically trifluoroacetic acid, TFA) to the Boc group's carbonyl oxygen.[5] This slows down the initial and essential protonation step of the deprotection mechanism.

  • Reduced Reagent Accessibility: In solid-phase peptide synthesis (SPPS), factors like poor resin swelling or peptide aggregation can further limit the access of the TFA deprotection solution to the N-terminus of the growing peptide chain.[5][6] N-methylated sequences can sometimes be more prone to aggregation, exacerbating this issue.

Q2: My LC-MS analysis shows a significant amount of unreacted Boc-protected peptide. What is the first troubleshooting step I should take?

If you observe incomplete deprotection, the most straightforward initial step is to extend the deprotection reaction time. Standard Boc deprotection protocols often call for 20-30 minutes, but for a sterically hindered N-methylated residue, this may be insufficient.[5][7]

Recommendation: Increase the deprotection time to 45-60 minutes. If the issue persists, a second treatment with a fresh deprotection solution for an additional 30 minutes is advisable. This ensures that the local concentration of acid remains high and that byproducts from the initial deprotection are washed away.

Q3: I've extended the deprotection time, but the problem persists. Should I increase the TFA concentration?

Increasing the TFA concentration can be an effective strategy, but it must be approached with caution. While a higher concentration of acid can accelerate the deprotection of the target Boc group, it can also promote unwanted side reactions.

  • Standard Conditions: A common deprotection solution is 50% TFA in dichloromethane (DCM).[5][8]

  • More Forcing Conditions: For particularly stubborn N-methylated residues, using 100% TFA for a shorter duration (e.g., 5-10 minutes) can be effective.[8][9] However, neat TFA may not be optimal for resin swelling, which is crucial for reagent accessibility.[9] A comparative study has shown that 55% TFA in DCM can lead to higher purity peptides on average than 100% TFA, suggesting that solvent choice and resin swelling are critical factors.[9]

Recommendation: Before moving to 100% TFA, consider a trial with a slightly higher concentration, such as 60-70% TFA in DCM, while maintaining an extended reaction time.

Q4: What are scavengers, and are they necessary for Boc deprotection of N-methylated peptides?

Scavengers are reagents added to the deprotection cocktail to "trap" reactive cationic species generated during the acid treatment. The primary byproduct of Boc deprotection is the highly reactive tert-butyl cation.[10][11]

This cation can cause significant side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[11][12][13]

Recommendation: The use of scavengers is highly recommended , especially during the final cleavage from the resin, but also beneficial during stepwise deprotection if sensitive residues are present. A common scavenger cocktail is a mixture of water and triisopropylsilane (TIS).

ScavengerTarget ResiduesTypical Concentration (v/v)
Triisopropylsilane (TIS)Trp, Met, Cys2.5 - 5%
WaterGeneral purpose, helps suppress some side reactions2.5 - 5%
1,2-Ethanedithiol (EDT)Cys, Trp2.5%
ThioanisoleGeneral purpose, particularly for Arg(Tos) deprotection5%

Data compiled from multiple sources.[5][14]

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving persistent issues with Boc deprotection in N-methylated peptides.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Verification Problem Incomplete Boc Deprotection (LC-MS shows Boc-protected starting material or deletion sequences) Step1 Extend Deprotection Time (e.g., 2 x 30 min) Problem->Step1 Is reaction time sufficient? Step2 Increase TFA Concentration (e.g., from 50% to 60-70% in DCM) Step1->Step2 Still incomplete? Verify Analyze Crude Peptide (LC-MS) Step1->Verify Check progress Step3 Change Solvent System (e.g., use NMP for better swelling) Step2->Step3 Still incomplete? Step2->Verify Step4 Consider Alternative Acids (e.g., 4M HCl in Dioxane) Step3->Step4 Still incomplete? Step3->Verify Step4->Verify Verify->Problem Purity <90% Success Problem Resolved Verify->Success Purity >90%

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol is a starting point for the removal of the Nα-Boc group.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[5]

  • Pre-wash: Pre-wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.[5]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[5][8]

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Optimized Boc Deprotection for N-Methylated Residues

This modified protocol incorporates strategies to overcome steric hindrance.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection (First Treatment): Treat the resin with a solution of 55% TFA and 2.5% Triisopropylsilane (TIS) in DCM for 30 minutes with gentle agitation.

  • Drain and Wash: Drain the solution and wash the resin twice with DCM.

  • Deprotection (Second Treatment): Repeat step 2 with a fresh deprotection solution for an additional 20-30 minutes.

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DCM (5-7 times) to ensure complete removal of acid and byproducts.

  • Neutralization: Neutralize the resin with 10% DIPEA in DCM for 2 minutes, repeating if necessary until a neutral pH is confirmed (e.g., with a bromophenol blue test).

  • Final Wash: Wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) before the next coupling step.

Mechanistic Insight: Boc Deprotection and Side Reactions

Understanding the mechanism is key to effective troubleshooting. The deprotection is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.

G cluster_0 Boc Deprotection Mechanism cluster_1 Side Reaction Prevention Boc-Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc-Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid HOC(O)-NH-Peptide Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation t-Butyl Cation (CH3)3C+ Protonated_Boc->tBu_cation Free_Amine H3N+-Peptide Carbamic_Acid->Free_Amine - CO2 Isobutene Isobutene tBu_cation->Isobutene - H+ tBu_cation_side (CH3)3C+ Alkylated_Residue Alkylated Side Product tBu_cation_side->Alkylated_Residue Alkylation Trapped_Cation Trapped Cation (e.g., tBu-TIS) tBu_cation_side->Trapped_Cation Trapping Nucleophilic_Residue Trp, Met, Cys Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and scavenger action.

The key vulnerability is the reactive tert-butyl cation, which, if not quenched by a scavenger, will readily alkylate any available nucleophile.[10][15] In the context of N-methylated peptides, the slower primary reaction rate due to steric hindrance can provide a larger window of opportunity for these side reactions to occur.

References

  • Nishi, N., et al. (1991). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Peptide Research.
  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Khadse, S. C., & Pennington, M. W. (2014).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Removal of Boc Protecting Group. Retrieved from [Link]

  • Coconote. (2025). Protecting Group Mechanisms in Peptides. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.
  • Gairí, M., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Google Patents. (n.d.). Alpha-N-methylation of amino acids.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Vagner, J., et al. (2013). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for Boc-N-Me-D-Allo-Ile-OH

Welcome to the technical support resource for handling challenging peptide synthesis couplings. This guide is specifically designed for researchers, scientists, and drug development professionals working with the sterica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling challenging peptide synthesis couplings. This guide is specifically designed for researchers, scientists, and drug development professionals working with the sterically demanding amino acid, Boc-N-Me-D-Allo-Ile-OH . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses effectively.

The incorporation of Boc-N-Me-D-Allo-Ile-OH into a peptide sequence presents a dual challenge:

  • N-Methylation: The methyl group on the amide nitrogen reduces the nucleophilicity of the amine and introduces significant steric hindrance, slowing down peptide bond formation.[1][2]

  • β-Branched Side Chain: The allo-isoleucine side chain creates steric bulk directly adjacent to the reaction center, further impeding the approach of the activated carboxyl group.[3][4]

This combination necessitates carefully optimized conditions that deviate from standard peptide coupling protocols. This guide provides solutions to common issues encountered during this specific coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my standard DIC/HOBt coupling protocol failing with Boc-N-Me-D-Allo-Ile-OH?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough for such sterically demanding couplings.[5][6] The reactive intermediate they form (an O-acylisourea, which then forms an active ester or symmetrical anhydride) is not sufficiently reactive to overcome the combined steric hindrance and reduced nucleophilicity of the N-methylated, β-branched amine. This leads to extremely slow reaction rates and incomplete couplings.

Q2: What is the single most important change I can make to improve my coupling efficiency?

Switch to a more powerful, in-situ activating reagent. Onium salt-based reagents are the industry standard for difficult couplings.[6][7]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective. HATU is often considered the superior choice for N-methylated residues because it forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester, which is more reactive than the OBt esters formed by HBTU.[6][8][9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[6][10] PyAOP is the phosphonium analogue of HATU and shows similar high reactivity.[11]

Q3: How does temperature affect this specific coupling reaction?

Increasing the reaction temperature can significantly accelerate the rate of a slow coupling reaction by providing the necessary activation energy.[12][13] However, this must be approached with caution.

  • Benefit: Gentle heating (e.g., 35-50°C) or the use of microwave-assisted peptide synthesis (MA-SPPS) can drive difficult couplings to completion more efficiently than extended reaction times at room temperature.[5][14]

  • Risk: Higher temperatures increase the risk of side reactions, most notably racemization.[15] For sensitive amino acids, it is crucial to find a balance. An optimal temperature may not be the highest achievable; for some difficult sequences, synthesis at 75°C yielded a purer product than at 90°C.[12]

Q4: Can I still use the Kaiser test to monitor the reaction?

No, the Kaiser test is unreliable for N-methylated amines as it relies on the formation of a colored adduct with a primary amine. Since the amine is secondary, it will not give the characteristic dark blue color upon reaction completion. A suitable alternative is the bromophenol blue test , which will show a color change from blue/green (incomplete) to yellow (complete).[1][9]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Coupling Yield

  • Probable Cause: Insufficient activation of the carboxylic acid or slow reaction kinetics due to steric hindrance.

  • Solution Pathway:

    • Reagent Selection: Immediately switch from carbodiimide-based reagents to a high-potency onium salt like HATU or PyAOP .[6][11] These reagents form more reactive activated species capable of overcoming the steric barrier.

    • Reaction Time: Extend the coupling time significantly. A standard 1-2 hour coupling is often insufficient. Start with a minimum of 4 hours and consider allowing the reaction to proceed overnight.[1][5]

    • Double Coupling: If a single, extended coupling is incomplete, perform a second coupling. After the first coupling, wash the resin thoroughly with DMF and then add a fresh solution of pre-activated Boc-N-Me-D-Allo-Ile-OH.[5]

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP). NMP has superior solvating properties and can help disrupt on-resin peptide aggregation, which can further hinder the reaction.[5]

Issue 2: Presence of Deletion Sequences in Final Product

  • Probable Cause: Incomplete coupling in the previous cycle, leaving unreacted N-terminal amines that are then acylated in the subsequent cycle. This is a direct consequence of the issues described above.

  • Solution Pathway:

    • Implement Solutions from Issue 1: A more robust coupling protocol is the primary solution.

    • Capping: If you know the coupling is exceptionally difficult, it is wise to cap any unreacted amines after the coupling step. This prevents the formation of deletion sequences. After the coupling and washing steps, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will acetylate any remaining free amines, terminating the chain.

Issue 3: Racemization Detected by Chiral HPLC or Mass Spectrometry

  • Probable Cause: The activation of the amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization through abstraction of the alpha-proton.[16][17] This is exacerbated by high temperatures and extended exposure to base.

  • Solution Pathway:

    • Optimize Temperature: If you are heating the reaction, try reducing the temperature or the duration of heating. A temperature scan (e.g., RT, 40°C, 60°C) can identify the optimal balance between reaction rate and chiral purity.[12]

    • Base Selection & Equivalents: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. While an excess of base is required, using a vast excess for prolonged periods can increase racemization risk. Use the recommended stoichiometry (e.g., 2 equivalents of base per equivalent of coupling reagent).[8]

    • Pre-activation Time: Minimize the pre-activation time. Allow the amino acid, coupling reagent, and base to mix for only 1-5 minutes before adding the solution to the resin.[1][5] Prolonged pre-activation in solution can increase the risk of side reactions.

    • Reagent Choice: Reagents containing HOAt (like HATU and PyAOP) are generally better at suppressing racemization than their HOBt-based counterparts (HBTU, PyBOP).[7][10]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance and recommended conditions for various coupling reagents when incorporating Boc-N-Me-D-Allo-Ile-OH.

Coupling Reagent/MethodTypical Equivalents (AA/Reagent/Base)Recommended TemperatureTypical Reaction TimeRacemization RiskKey Considerations & Disadvantages
DIC / HOBt 3 / 3 / -Room Temp12 - 24+ hoursModerate to HighGenerally ineffective and not recommended for this coupling.[6][18] Very slow, leading to incomplete reactions.
HBTU / DIPEA 3 / 2.9 / 6Room Temp4 - 8 hoursLow to ModerateMore effective than carbodiimides, but may still be insufficient for this highly hindered residue.[9]
HATU / DIPEA 3 / 2.9 / 6Room Temp - 50°C2 - 4 hoursLowHighly Recommended. The gold standard for difficult couplings, especially N-methylated amino acids.[8][9]
PyAOP / DIPEA 3 / 2.9 / 6Room Temp - 50°C2 - 4 hoursLowHighly Recommended. A phosphonium-based alternative to HATU with similar high reactivity and racemization suppression.[10][11]
PyBroP / DIPEA 2 / 2 / 60°C to Room Temp1 - 2 hoursModerateA halogenophosphonium reagent noted for its high efficiency with N-methylated amino acids, but can promote side reactions with Boc-protected amino acids.[9][19]

Experimental Protocols & Visualizations

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Workflow Overview

G Resin_Prep 1. Resin Swelling & N-Terminal Deprotection Neutralization 2. Neutralization Resin_Prep->Neutralization Preactivation 3. Pre-activation of Boc-N-Me-D-Allo-Ile-OH Neutralization->Preactivation Add to resin Coupling 4. Coupling Reaction (2-4h, RT) Preactivation->Coupling Monitoring 5. Monitoring (Bromophenol Blue Test) Coupling->Monitoring Wash 6. Washing Monitoring->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

Caption: Standard workflow for a single amino acid coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation & Deprotection:

    • Swell the resin-bound peptide in DMF or NMP for 30 minutes.

    • Drain the solvent.

    • Perform the N-terminal Boc deprotection using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes (2x). This converts the N-terminal ammonium salt to the free amine required for coupling.[4]

    • Wash the resin with DMF (5x).

  • Amino Acid Pre-activation (Perform in a separate vessel):

    • Dissolve Boc-N-Me-D-Allo-Ile-OH (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in NMP.[9]

    • Add DIPEA (6-8 equivalents) to the solution.[9]

    • Gently agitate the solution for 1-5 minutes. Do not exceed 5 minutes. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution from step 3 to the neutralized resin.

    • Agitate the mixture at room temperature for 2-4 hours. For microwave synthesis, a typical condition might be 10 minutes at 75-85°C.[12][14]

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them, and perform a bromophenol blue test.[9]

    • If the test is yellow, the reaction is complete.

    • If the test is blue or green, the reaction is incomplete. Continue the coupling for another 1-2 hours or proceed to a second coupling (see Troubleshooting).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting Logic Diagram

This diagram provides a logical path for addressing common coupling failures.

Caption: A decision tree for troubleshooting incomplete coupling reactions.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. Retrieved from [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]

  • Google Patents. (2017). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

Sources

Troubleshooting

Interpreting NMR spectra of peptides with cis/trans isomers due to N-methylation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This guide is designed to provide in-depth, practical solutions to common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the NMR analysis of these conformationally complex molecules. N-methylation is a powerful tool for enhancing the pharmacokinetic properties of peptides, but it introduces the phenomenon of cis/trans isomerization around the methylated amide bond, often leading to spectral complexity.[1][2] This resource will equip you with the knowledge and experimental strategies to confidently interpret your NMR data.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions that often arise when working with N-methylated peptides.

Q1: Why does the NMR spectrum of my N-methylated peptide have so many more peaks than its non-methylated analog?

The increased number of peaks is a direct consequence of slow rotation around the Xaa-N(Me)Yaa amide bond on the NMR timescale.[3] This restricted rotation gives rise to two distinct populations of molecules in solution: the trans isomer and the cis isomer, which are in equilibrium. Each of these isomers has a unique set of chemical shifts for the N-methyl group and the surrounding residues, effectively doubling the number of expected signals for the amino acids near the methylation site.[4][5]

Q2: What is the typical energy barrier for cis/trans isomerization, and why is it slow on the NMR timescale?

The energy barrier for rotation around a standard secondary amide bond is approximately 54–84 kJ/mol.[6] For N-methylated (tertiary) amide bonds, this barrier is slightly lower but still significant, typically in the range of 15-20 kcal/mol, which can be overcome at room temperature.[7][8] The rate of this isomerization is often in the range of 10⁻³ to 10⁻² s⁻¹, which is slow compared to the NMR experiment's timescale.[4] This slow exchange allows for the observation of separate signals for each isomer.[9]

Q3: Is the trans or cis isomer generally more stable?

For most peptide bonds, the trans conformation is highly favored due to reduced steric clashes between adjacent Cα carbons and side chains.[6] However, for N-methylated residues, particularly N-methylated proline, the energy difference between the cis and trans isomers is smaller, leading to significant populations of both.[4][10] The exact ratio is highly dependent on factors like the specific amino acid sequence, neighboring residues, solvent polarity, and temperature.[7][11][12]

Q4: What are the most critical NMR experiments for studying N-methylated peptides?

A combination of 1D ¹H and 2D NMR experiments is essential. Standard experiments include:

  • 1D ¹H: For an initial assessment of sample purity and spectral complexity.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems of individual amino acid residues for both isomers.[13][14]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations which are crucial for assigning peaks to the cis or trans isomer and for determining the 3D structure.[13][14][15]

  • 2D EXSY (Exchange Spectroscopy): To directly observe the chemical exchange between the cis and trans isomers.[16][17]

  • Variable Temperature (VT) NMR: To study the thermodynamics and kinetics of the isomerization process.[15][18]

Troubleshooting Guide: From Spectra to Structure

This section provides detailed answers to specific experimental and interpretational challenges.

Issue 1: I see doubled peaks everywhere. How do I start assigning them to the cis and trans isomers?

This is the most common challenge. A systematic approach combining 2D NMR techniques is required.

Underlying Principle: The key to distinguishing cis and trans isomers lies in the distinct spatial proximities of protons in each conformation. The Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) allows for the detection of protons that are close in space (typically < 5 Å).[14]

Workflow for Isomer Assignment:

G cluster_0 Initial Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Assignment A 1. Acquire 1D ¹H and 2D TOCSY C 3. Identify Spin Systems in TOCSY (Major and Minor Isomers) A->C B 2. Acquire 2D NOESY/ROESY D 4. Look for Diagnostic NOEs/ROEs B->D C->D E 5. Analyze CαH(i) - CαH(i-1) NOE/ROE D->E F 6. Analyze CαH(i) - N-CH₃(i) NOE/ROE D->F G Strong CαH(i-1) - CαH(i) NOE/ROE => trans isomer E->G H Strong CαH(i-1) - N-CH₃(i) NOE/ROE => cis isomer F->H

Caption: Workflow for assigning cis/trans isomers using 2D NMR.

Detailed Explanation:

  • Identify Spin Systems: In the 2D TOCSY spectrum, trace the correlations for each amino acid to identify the full spin systems (e.g., NH-CαH-CβH). You will see two sets of resonances for residues near the N-methylated site – a major set and a minor set, corresponding to the two isomers.[13]

  • Look for Diagnostic NOEs/ROEs: The 2D NOESY or ROESY spectrum is where you'll find the key information.[1][4] For a peptide bond between residue i-1 and the N-methylated residue i:

    • In the trans isomer, the Cα proton of residue i-1 is spatially close to the Cα proton of residue i. This results in a characteristic NOE/ROE cross-peak between CαH(i-1) and CαH(i).

    • In the cis isomer, the Cα proton of residue i-1 is close to the N-methyl protons of residue i. This gives a diagnostic NOE/ROE cross-peak between CαH(i-1) and N-CH₃(i).

Expert Tip: For peptides in the medium molecular weight range (around 1-2 kDa), the NOE can be close to zero, making peaks difficult to detect. In such cases, a ROESY experiment is often preferred because the ROE is always positive and does not cross through zero, ensuring observable cross-peaks.[1][19]

Issue 2: My cis/trans isomer ratio seems to change between samples or over time. What's going on?

The equilibrium between cis and trans isomers is sensitive to environmental conditions.

Causality:

  • Solvent Polarity: The cis/trans equilibrium can be significantly influenced by the solvent.[7] Polar solvents like DMSO may favor one isomer, while less polar solvents like chloroform or aqueous solutions may shift the equilibrium.[5][7] It is crucial to maintain consistent solvent conditions for comparable results.

  • Temperature: The equilibrium is temperature-dependent. As you increase the temperature, the rate of interconversion increases, and the population of the higher-energy isomer may rise.[18][20] For quantitative comparisons, all spectra should be acquired at the same temperature.

  • pH and Ionic Strength: Changes in the ionization state of the peptide (e.g., at the N- or C-terminus or on side chains) can alter the local electronic environment and influence the cis/trans ratio.[11] Ensure consistent pH and buffer conditions.

  • Peptide Concentration: At high concentrations, intermolecular interactions or aggregation could potentially influence the conformational equilibrium. It's good practice to work at a consistent and relatively low concentration (e.g., 1-5 mM).[1]

Issue 3: How can I confirm that the two sets of peaks are indeed from exchanging isomers?

A 2D EXSY (Exchange Spectroscopy) experiment is the definitive method to prove chemical exchange.

Underlying Principle: The EXSY pulse sequence is similar to NOESY, but it specifically detects magnetization transfer due to chemical exchange processes.[16] If two species are interconverting during the experiment's mixing time, cross-peaks will appear between their respective signals.[17][21]

Experimental Protocol: 2D EXSY for Isomer Exchange

  • Sample Preparation: Prepare your N-methylated peptide sample in a suitable deuterated solvent at a concentration of 1-5 mM.

  • Spectrometer Setup: Tune and shim the spectrometer as you would for a standard 2D experiment.

  • Acquisition:

    • Use a standard noesyesygp (or similar) pulse program.

    • The most critical parameter is the mixing time (d8) . This needs to be on the order of the inverse of the exchange rate (1/k). For typical cis/trans isomerization, start with a mixing time around 100-500 ms. You may need to optimize this value.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using standard software (e.g., TopSpin, NMRPipe).

    • Look for cross-peaks connecting the signals of the major isomer to the corresponding signals of the minor isomer. For example, you should see a cross-peak between the N-CH₃ signal of the trans isomer and the N-CH₃ signal of the cis isomer.

    • Crucially, for small to medium-sized molecules, exchange cross-peaks have the same phase (sign) as the diagonal peaks, whereas NOE cross-peaks have the opposite phase.[16] This allows you to distinguish between exchange and through-space proximity.

G cluster_1 A Trans Isomer B Cis Isomer A->B C Diagonal Peak (Trans) D Diagonal Peak (Cis) E Exchange Cross-Peak C->E D->E

Caption: EXSY detects the exchange between cis and trans isomers.

Issue 4: Can I get thermodynamic data from my NMR spectra?

Yes, Variable Temperature (VT) NMR is a powerful tool for this.

Underlying Principle: By measuring the cis/trans population ratio at different temperatures, you can determine the changes in enthalpy (ΔH°) and entropy (ΔS°) for the isomerization process using the van't Hoff equation.

Experimental Protocol: Variable Temperature (VT) NMR

  • Select Resonances: Identify well-resolved 1D ¹H signals for both the cis and trans isomers that do not overlap with other peaks across the desired temperature range. The N-methyl singlet is often a good choice.

  • Temperature Range: Choose a temperature range that is safe for your sample and solvent (e.g., 280 K to 340 K for aqueous samples).

  • Equilibration: At each temperature point, allow the sample to equilibrate for at least 10-15 minutes before acquiring data.

  • Data Acquisition: Acquire a 1D ¹H spectrum at each temperature point (e.g., in 5 K or 10 K increments).

  • Data Analysis:

    • For each temperature (T), carefully integrate the selected peaks for the cis and trans isomers.

    • Calculate the equilibrium constant, K = [cis]/[trans], from the integration values.

    • Plot ln(K) versus 1/T (in Kelvin).

    • According to the van't Hoff equation (ln(K) = -ΔH°/RT + ΔS°/R), the slope of this plot is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant (8.314 J·K⁻¹·mol⁻¹).[18]

Parameter Description How to Obtain
Equilibrium Constant (K) Ratio of isomers at equilibrium ([cis]/[trans]).Peak integration from 1D ¹H NMR spectra.
Gibbs Free Energy (ΔG°) Overall thermodynamic favorability.ΔG° = -RT ln(K) at a specific temperature.
Enthalpy (ΔH°) Heat change of the isomerization.From the slope of a van't Hoff plot (ln(K) vs 1/T).
Entropy (ΔS°) Change in disorder of the system.From the y-intercept of a van't Hoff plot.
Table 1: Thermodynamic parameters obtainable from VT-NMR experiments.

References

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study. PubMed. Available at: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC - NIH. Available at: [Link]

  • 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. Available at: [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

  • 2D EXSY Experiment. IMSERC. Available at: [Link]

  • Peptide Structure Determination by NMR. Springer Nature Experiments. Available at: [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Available at: [Link]

  • cis and trans Configurations of the Peptide Bond in N-Monosubstituted Amides by Nuclear Magnetic Resonance. Available at: [Link]

  • 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. ResearchGate. Available at: [Link]

  • NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Available at: [Link]

  • The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed. Available at: [Link]

  • Down fi eld region of 1 H NMR of designed peptides for optimal β -turn... ResearchGate. Available at: [Link]

  • Quantitative Analysis of 2D EXSY NMR Spectra of Strongly Coupled Spin Systems in Transmembrane Exchange. NIH. Available at: [Link]

  • NOESY and ROESY. Available at: [Link]

  • Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Available at: [Link]

  • Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. PMC. Available at: [Link]

  • Exchange Spectroscopy (EXSY). SLEEPY Tutorial. Available at: [Link]

  • Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties. PubMed. Available at: [Link]

  • What is the difference between NOESY and ROESY for NMR? : r/chemistry. Reddit. Available at: [Link]

  • Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline. Semantic Scholar. Available at: [Link]

  • Kinetics and equilibria of cis/trans isomerization of secondary amide peptide bonds in linear ... PubMed. Available at: [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Available at: [Link]

  • (PDF) Hydrogen Exchange in Peptide and Proteins Using NMR Spectroscopy. Available at: [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Stability of cis, trans, and nonplanar peptide groups. PubMed. Available at: [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides. PubMed. Available at: [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC - NIH. Available at: [Link]

  • Solvation Properties of N-Substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and ab Initio Calculations. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Comparative table between NOESY vs ROESY. ResearchGate. Available at: [Link]

  • Amide Cis-Trans Isomerization in Aqueous Solutions of Methyl N-Formyl-D-glucosaminides and Methyl N. University of Notre Dame. Available at: [Link]

  • Detection of cis and trans X-Pro peptide bonds in proteins by 13C NMR: application to collagen. PMC - NIH. Available at: [Link]

  • Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. AIP Publishing. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enzymatic Stability of Peptides Containing Boc-N-Me-D-Allo-Ile-OH

For Researchers, Scientists, and Drug Development Professionals The therapeutic application of peptides is often curtailed by their rapid degradation by proteases in the body.[1] A leading strategy to surmount this chall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often curtailed by their rapid degradation by proteases in the body.[1] A leading strategy to surmount this challenge is the incorporation of modified amino acids designed to resist enzymatic cleavage. This guide provides an in-depth comparison of the enzymatic stability of a model peptide containing the novel, sterically hindered amino acid Boc-N-Me-D-Allo-Ile-OH against its relevant isomers and a non-methylated counterpart. Through the presentation of detailed experimental protocols and supporting data, this document serves as a technical resource for designing more robust and effective peptide-based therapeutics.

The Rationale for Enhanced Stability: A Multi-Faceted Approach

The design of Boc-N-Me-D-Allo-Ile-OH incorporates three key features aimed at enhancing peptide stability: N-methylation, D-configuration, and the allo-isoleucine stereoisomer.

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy for increasing resistance to enzymatic degradation.[2] This modification introduces steric hindrance, which disrupts the hydrogen-bonding patterns recognized by proteases, thereby shielding the adjacent peptide bonds from cleavage.[3] A single N-methyl group can confer protection over a four-residue window.[3]

  • D-Amino Acid Incorporation: Proteases have evolved to be stereospecific for L-amino acids, the naturally occurring enantiomers.[4] The introduction of a D-amino acid, such as D-Allo-Isoleucine, creates a stereochemical mismatch within the enzyme's active site. This "incorrect" spatial arrangement prevents the peptide from binding effectively, thus inhibiting cleavage.[4]

  • Allo-Isoleucine Stereochemistry: Allo-isoleucine is a diastereomer of isoleucine, differing in the stereochemistry at the β-carbon. This subtle change in side-chain orientation can further contribute to steric hindrance and alter the peptide's conformation in a way that is less favorable for protease binding.

The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis and is not expected to directly influence the enzymatic stability of the final peptide after its removal.[5][6]

Comparative Stability Assessment: A Model Study

To objectively assess the stabilizing effects of Boc-N-Me-D-Allo-Ile-OH, a comparative study was designed using a model pentapeptide, Tyr-X-Gly-Phe-Leu , where 'X' represents the amino acid of interest. The following peptides were synthesized and purified for this analysis:

  • Peptide A (Test Peptide): Tyr-(N-Me-D-Allo-Ile)-Gly-Phe-Leu

  • Peptide B (Control 1: D-Isomer): Tyr-(D-Allo-Ile)-Gly-Phe-Leu

  • Peptide C (Control 2: L-Isomer): Tyr-(L-Ile)-Gly-Phe-Leu

  • Peptide D (Control 3: N-Me-L-Isomer): Tyr-(N-Me-L-Ile)-Gly-Phe-Leu

Experimental Workflow

The enzymatic stability of each peptide was evaluated against two common proteases, trypsin and chymotrypsin, as well as in human serum to simulate a more physiologically relevant environment.[7][8] The degradation of the peptides was monitored over time by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[9][10]

G cluster_prep Peptide Preparation cluster_incubation Enzymatic Incubation cluster_analysis Analysis P_A Peptide A (N-Me-D-Allo-Ile) Trypsin Trypsin P_A->Trypsin Chymo Chymotrypsin P_A->Chymo Serum Human Serum P_A->Serum P_B Peptide B (D-Allo-Ile) P_B->Trypsin P_B->Chymo P_B->Serum P_C Peptide C (L-Ile) P_C->Trypsin P_C->Chymo P_C->Serum P_D Peptide D (N-Me-L-Ile) P_D->Trypsin P_D->Chymo P_D->Serum Quench Quench Reaction Trypsin->Quench Chymo->Quench Serum->Quench LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Half-life Calculation) LCMS->Data G cluster_peptide_A Peptide A (N-Me-D-Allo-Ile) cluster_peptide_B Peptide B (D-Allo-Ile) cluster_peptide_D Peptide D (N-Me-L-Ile) cluster_peptide_C Peptide C (L-Ile) A_stability Exceptional Stability B_stability High Stability A_stability->B_stability Superior to D_stability High Stability A_stability->D_stability Superior to C_stability Low Stability B_stability->C_stability Superior to D_stability->C_stability Superior to

Caption: Comparative stability of the model peptides.

Conclusion

The incorporation of Boc-N-Me-D-Allo-Ile-OH into a peptide sequence provides a robust strategy for enhancing enzymatic stability. The combination of N-methylation and the D-allo-isoleucine stereochemistry offers a synergistic protective effect against a broad range of proteases found in human serum. This makes it a highly attractive building block for the development of peptide-based therapeutics with improved pharmacokinetic profiles and prolonged in vivo efficacy. Researchers and drug developers are encouraged to consider this and similar multi-faceted approaches to overcome the challenge of enzymatic degradation in peptide drug design.

References

  • Methods in Enzymology. (2025).
  • Molecules. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
  • BenchChem. (2025). A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids. BenchChem.
  • PubMed Central. (2025). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • PubMed. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
  • BenchChem. (2025).
  • Springer Nature. (n.d.). Serum Stability of Peptides.
  • PubMed. (2008). Serum stability of peptides.
  • Aragen Life Sciences. (n.d.).
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • PubMed Central. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.
  • ACS Publications. (2025).
  • LifeTein. (2025).
  • Mass Spectrometry Research Facility, University of Oxford. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • University of Washington. (n.d.).
  • Promega Corporation. (n.d.). Protease Digestion for Mass Spectrometry. Promega.
  • BenchChem. (2025). An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • PLOS. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS Journals.
  • BenchChem. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. BenchChem.

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Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemical Purity of D-allo-Isoleucine using Chiral HPLC

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of non-proteinogenic amino acids like D-allo-isoleucine is a critical aspect of quality control and regulatory complianc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of non-proteinogenic amino acids like D-allo-isoleucine is a critical aspect of quality control and regulatory compliance. The presence of unwanted stereoisomers can significantly impact a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and reliable confirmation of D-allo-isoleucine's stereochemical purity.

The Criticality of Stereochemical Purity in Drug Development

Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. While L-isoleucine is a common proteinogenic amino acid, its stereoisomers, including D-allo-isoleucine, are often synthesized for specific applications in peptide and pharmaceutical development. The therapeutic activity of a peptide or small molecule drug is intrinsically linked to its three-dimensional structure. Consequently, the presence of even minute quantities of the wrong stereoisomer can lead to reduced therapeutic effect, altered binding affinity, or unforeseen toxicological issues. Therefore, validated, high-resolution analytical methods are imperative.

Comparing Chiral HPLC Methodologies: A Head-to-Head Analysis

Chiral HPLC stands as the gold standard for separating and quantifying stereoisomers. The two primary approaches are direct and indirect chiral HPLC. This section will delve into a comparative analysis of these methods for D-allo-isoleucine, supported by experimental data.

Direct Chiral HPLC: Leveraging Chiral Stationary Phases (CSPs)

Direct methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention and separation. This approach is often preferred for its simplicity, as it avoids a separate derivatization step.

1. Crown Ether-Based CSPs (e.g., CROWNPAK CR-I(+))

Crown ether-based CSPs are particularly effective for the separation of primary amino acids.[1][2] The chiral recognition mechanism involves the complexation of the protonated primary amine of the amino acid within the chiral cavity of the crown ether.[3]

2. Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T)

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a broad range of enantioselectivity for various molecules, including amino acids.[4][5] The separation mechanism is multi-modal, involving a combination of hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance.[5]

Indirect Chiral HPLC: Diastereomer Formation via Derivatization

Indirect methods involve the pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral reversed-phase column.

1. Derivatization with Marfey’s Reagent (FDAA)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used CDA for the chiral analysis of amino acids.[6][7] It reacts with the primary amine of the amino acid to form stable diastereomers with a strong UV chromophore, enabling sensitive detection.[8]

Performance Comparison of Chiral HPLC Methods for Isoleucine Stereoisomers

Method Chiral Stationary Phase (CSP) / Derivatizing Agent Typical Mobile Phase Resolution (Rs) Key Advantages Key Considerations
Direct HPLC Crown Ether (e.g., CROWNPAK CR-I(+))Acidified aqueous/organic (e.g., HClO₄/Acetonitrile)[2]> 2.0 for all four isomersNo derivatization required, good resolution for free amino acids.[1]Mobile phase pH is critical, potential for shorter column lifetime with very low pH.[2]
Direct HPLC Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Polar ionic or reversed-phase (e.g., Methanol/Water/Formic Acid)[4]> 1.5 for isoleucine isomersBroad applicability, compatible with LC-MS.[4][5]Method development can be more complex due to multiple interaction modes.
Indirect HPLC Marfey's Reagent (FDAA) + Achiral C18 ColumnGradient of aqueous buffer and organic solvent (e.g., Acetonitrile/Water with TFA)[6]Generally high (>2.0)High sensitivity due to strong chromophore, uses standard achiral columns.[8]Requires extra sample preparation step, potential for side reactions.

In-Depth Experimental Protocol: Direct Chiral HPLC using a Crown Ether-Based CSP

This protocol provides a robust method for the baseline separation of all four isoleucine stereoisomers, enabling the accurate quantification of D-allo-isoleucine purity.

1. Materials and Reagents

  • D-allo-Isoleucine reference standard

  • L-isoleucine, D-isoleucine, L-allo-isoleucine reference standards

  • HPLC grade acetonitrile

  • Perchloric acid (70%)

  • Ultrapure water

2. Instrumentation

  • HPLC system with a UV detector

  • CROWNPAK CR-I(+) column (150 mm x 3.0 mm, 5 µm) or equivalent

3. Chromatographic Conditions

  • Mobile Phase: 80:20 (v/v) aqueous solution of perchloric acid (pH 1.5) / Acetonitrile[2]

  • Flow Rate: 0.4 mL/min[9]

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Prepare a stock solution of each isoleucine stereoisomer (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a mixed standard solution containing all four stereoisomers to determine their retention times and resolution.

  • Prepare the D-allo-isoleucine sample for analysis by dissolving it in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

5. System Suitability

  • Inject the mixed standard solution.

  • The resolution between all adjacent peaks should be greater than 2.0.

  • The tailing factor for each peak should be between 0.8 and 1.5.

6. Analysis

  • Inject the D-allo-isoleucine sample.

  • Identify and quantify any stereoisomeric impurities by comparing their retention times and peak areas to the standards.

Visualizing the Workflow and Separation Mechanism

Chiral HPLC Workflow for Stereochemical Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare individual and mixed stereoisomer standards hplc_system Equilibrate HPLC system with mobile phase prep_std->hplc_system prep_sample Prepare D-allo-isoleucine sample for analysis prep_sample->hplc_system sys_suit Perform System Suitability Test (inject mixed standard) hplc_system->sys_suit analysis Inject and analyze D-allo-isoleucine sample sys_suit->analysis If passes data_proc Process chromatograms and integrate peaks analysis->data_proc quant Quantify stereoisomeric impurities (% area) data_proc->quant report Generate Certificate of Analysis quant->report

Caption: Workflow for D-allo-isoleucine purity analysis.

Mechanism of Chiral Recognition on a Crown Ether CSP

G cluster_csp Crown Ether CSP cluster_analytes Analytes (Isoleucine Stereoisomers) csp Chiral Crown Ether Cavity d_allo D-allo-Isoleucine (protonated amine) d_allo->csp Stronger Complexation (Longer Retention) l_iso L-Isoleucine (protonated amine) l_iso->csp Weaker Complexation (Shorter Retention)

Caption: Chiral recognition on a crown ether CSP.

Alternative and Complementary Techniques

While chiral HPLC is the predominant technique, other methods can be employed for orthogonal verification:

  • Chiral Gas Chromatography (GC): Suitable for volatile amino acid derivatives. Requires derivatization to increase volatility.

  • Chiral Capillary Electrophoresis (CE): Offers high separation efficiency and low sample consumption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents can induce chemical shift differences between enantiomers, providing structural confirmation.

Conclusion: Ensuring Confidence in Stereochemical Purity

The choice of the optimal chiral HPLC method for confirming the stereochemical purity of D-allo-isoleucine depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Direct methods using crown ether or macrocyclic glycopeptide CSPs offer a streamlined workflow, while indirect methods provide high sensitivity. By carefully selecting and validating the appropriate method, researchers and drug developers can confidently ensure the stereochemical integrity of their compounds, a cornerstone of producing safe and effective pharmaceuticals.

References

  • Öztepe, T., Kale, N. B., Reçber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Miller, L. M., & Yue, T. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. Journal of Pharmaceutical and Biomedical Analysis, 134, 134-142. [Link]

  • Chiral Technologies. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). [Link]

  • Péter, A., Török, G., Armstrong, D. W., Toth, G., & Tourwé, D. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of separation science, 31(20), 3688–3697. [Link]

  • Miller, L. M., & Yue, T. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. [Link]

  • American Pharmaceutical Review. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. [Link]

  • Gherase, A. D., & D'Autréaux, F. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 618. [Link]

  • Hess, S. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 828, 63-75. [Link]

  • Lee, K. C., Lee, S. Y., & Kim, S. H. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International journal of molecular sciences, 20(23), 5949. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Li, Y., et al. (2015). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Chromatography B, 997, 136-143. [Link]

  • Péter, A., et al. (2002). Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. Journal of Chromatography A, 973(1-2), 159-172. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

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  • Adamson, J. G., et al. (1992). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Journal of Chromatography B: Biomedical Sciences and Applications, 576(2), 330-334. [Link]

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Validation

A Researcher's Guide: Navigating the Synthesis of N-Methylated Peptides—Solution-Phase vs. Solid-Phase

Introduction: The Rising Prominence of N-Methylated Peptides In the landscape of therapeutic peptide development, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful modificatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of N-Methylated Peptides

In the landscape of therapeutic peptide development, N-methylation—the substitution of an amide proton with a methyl group—stands out as a powerful modification. This seemingly minor structural change can profoundly enhance a peptide's pharmacological profile. N-methylation often imparts increased metabolic stability by protecting against enzymatic degradation, improves membrane permeability and oral bioavailability, and can fine-tune receptor binding affinity and specificity.[1][2] However, these desirable properties come at a synthetic cost. The introduction of a methyl group on the amide nitrogen creates significant steric hindrance, which complicates peptide bond formation and presents a formidable challenge for synthetic chemists.[3][4]

The choice of synthetic strategy is therefore a critical decision that dictates the efficiency, purity, and scalability of the entire process. The two primary methodologies, traditional solution-phase peptide synthesis (LPPS) and the now-dominant solid-phase peptide synthesis (SPPS), each offer a distinct set of advantages and disadvantages when applied to these challenging sequences. This guide provides an in-depth comparison of these two approaches, supported by experimental insights, to help researchers and drug development professionals make an informed decision for their specific project needs.

Core Principles: A Tale of Two Phases

Solid-Phase Peptide Synthesis (SPPS)

Pioneered by R. Bruce Merrifield, SPPS revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[5][6] The peptide chain is then elongated in a stepwise manner through iterative cycles of Nα-deprotection and amino acid coupling. The key advantage of this approach is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin-bound peptide.[7] This makes the process highly efficient, rapid, and amenable to automation.[6][8]

Solution-Phase Peptide Synthesis (LPPS)

LPPS, also known as liquid-phase synthesis, is the classical method where all reactions—coupling and deprotection—occur in a homogeneous solution.[5][9] After each step, the intermediate peptide must be isolated and purified, often through crystallization or chromatography, before proceeding to the next.[9][10] While this makes the process more laborious and time-consuming than SPPS, it allows for the purification and full characterization of intermediates, which can be crucial for process control and quality assurance, especially in large-scale manufacturing.[11][12]

Head-to-Head Comparison: SPPS vs. LPPS for N-Methylated Peptides

The decision between SPPS and LPPS is not merely a matter of convenience; it is a strategic choice influenced by peptide length, complexity, scale, and the specific challenges posed by N-methylation.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Core Advantage Speed, automation, simplified purification of final product.[6]Scalability for large quantities of shorter peptides, purification of intermediates.[13][14]
Handling Steric Hindrance Highly challenging. Requires potent coupling reagents (e.g., HATU, PyAOP, COMU), extended reaction times, or microwave assistance to overcome steric bulk.[15][16] Double or triple couplings are common.[15]Also challenging, but reaction conditions are more flexible. Couplings can be driven to completion by repeating the step multiple times with fresh reagents, as demonstrated in the synthesis of Cyclosporin O.[11][12]
Purification Intermediates are not purified. Impurities (deletion sequences) accumulate and must be removed from the final crude product, which can be difficult.[13]Each intermediate is purified, leading to a potentially higher purity final product. However, the purification process itself is complex and can lead to yield loss at each step.[9][17]
Scalability Excellent for small to medium scale (mg to gram). Large-scale (kilogram) production can be limited by resin cost and the volume of solvents required.[9][17]Generally considered more scalable and cost-effective for large-volume production of shorter peptides and peptide fragments.[13][18]
Speed & Automation Significantly faster due to simplified washing steps and high potential for full automation.[6][8]Slower and more labor-intensive due to the requisite intermediate isolation and purification steps. Automation is difficult to achieve.[8]
Side Reactions On-resin aggregation of hydrophobic sequences can be problematic. Diketopiperazine (DKP) formation and racemization are significant risks, especially with N-methylated residues.[15][19]Side reactions can be identified and removed at each intermediate stage. However, the process is not immune to racemization or DKP formation.
Cost-Effectiveness More cost-effective for small quantities and complex, long peptides due to reduced labor, despite higher reagent and resin costs.[9][17]More cost-effective for large-scale production of shorter, simpler peptides due to lower raw material costs and higher volumetric efficiency.[8]

Experimental Workflows: Visualizing the Methodologies

The fundamental differences in workflow are best illustrated visually. The following diagrams outline the core processes for synthesizing a peptide containing an N-methylated residue using both SPPS and LPPS.

spsp_workflow cluster_spfs Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_on_resin_methylation On-Resin N-Methylation Module Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Standard AA or N-Me-AA + Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Resin Repeat for next AA Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Start_Methylation Resin-Bound Peptide (Free N-terminus) Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start_Methylation->Sulfonylation Methylation Methylation (Dimethyl sulfate, DBU) Sulfonylation->Methylation Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation End_Methylation Resin-Bound N-Methylated Peptide Desulfonylation->End_Methylation End_Methylation->Coupling Continue SPPS Cycle Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide

Diagram 1: SPPS Workflow for N-Methylated Peptides. This workflow illustrates the cyclical nature of solid-phase synthesis. N-methylation can be achieved by incorporating a pre-synthesized N-methylated amino acid during the coupling step or by performing an on-resin methylation procedure on a standard amino acid residue.

lpps_workflow cluster_lpps_cycle Solution-Phase Synthesis (LPPS) Cycle Peptide_N Peptide Fragment (n) Deprotection N-terminal Deprotection Peptide_N->Deprotection Coupling Coupling with C-terminal Protected AA (n+1) Deprotection->Coupling Workup Work-up & Isolation Coupling->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Peptide_N1 Purified Peptide Fragment (n+1) Purification->Peptide_N1 Peptide_N1->Deprotection Repeat for next AA Final_Deprotection Final Deprotection Peptide_N1->Final_Deprotection Final_Purification Final Purification Final_Deprotection->Final_Purification Final_Peptide Final N-Methylated Peptide Final_Purification->Final_Peptide

Diagram 2: LPPS Workflow. This diagram highlights the linear, step-by-step process of solution-phase synthesis, where each addition of an amino acid is followed by a full sequence of isolation and purification before the next cycle can begin.

Case Study: The Synthesis of Cyclosporins

Cyclosporins, a class of cyclic undecapeptides containing multiple N-methylated residues, serve as an excellent case study for comparing these synthetic strategies. The immunosuppressant drug Cyclosporin O, for instance, contains seven N-methylated amino acids.[20]

Solution-Phase Synthesis of Cyclosporin O: A total synthesis of Cyclosporin O has been successfully reported using a stepwise solution-phase approach.[11][12] The key challenge was the coupling of four consecutive, sterically hindered N-methylated amino acids. Researchers overcame this by repeating the coupling step three times at these difficult junctures to drive the reaction to completion.[12] While laborious, this strategy allowed for the isolation and complete characterization of all ten intermediate peptide fragments, ensuring the integrity of the linear precursor before the final, crucial cyclization step.[11] This level of process control is a hallmark advantage of LPPS for complex molecules.

Solid-Phase Synthesis of Cyclosporin Analogues: The solid-phase synthesis of Cyclosporin analogues has also been extensively explored, offering a more rapid route to generate diverse libraries for structure-activity relationship (SAR) studies.[21][22] The primary hurdle remains the inefficient coupling of the multiple N-methylated residues.[21] Success in SPPS relies heavily on using powerful coupling reagents like HBTU or HATU and optimized conditions.[21] The overall process is faster, but the final crude product contains a more complex mixture of impurities, including deletion sequences from failed coupling steps, making the final purification more challenging than for the solution-phase counterpart.

This case study exemplifies the core trade-off: LPPS offers rigorous control and potentially higher final purity for a single, complex target at the cost of time and labor, while SPPS provides speed and efficiency for generating multiple analogues, albeit with greater purification challenges.

Experimental Protocols

To provide a practical context, the following are representative protocols for key N-methylation steps in both SPPS and LPPS.

Protocol 1: On-Resin N-Methylation via the o-NBS Method (SPPS)

This is a widely used and efficient three-step procedure for the site-selective N-methylation of a peptide while it is attached to the solid support.[3][23]

Materials:

  • Peptide-bound resin (with a free N-terminal amine)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) vessel

Procedure:

  • Resin Preparation: Swell the peptide-bound resin (1 eq.) in NMP for 30 minutes in an SPPS vessel. Drain the solvent.

  • Sulfonylation (Protection):

    • Prepare a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP.

    • Add the solution to the resin and agitate for 15-30 minutes at room temperature.

    • Drain and wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Methylation:

    • Prepare a solution of DBU (5 eq.) in NMP and add it to the resin. Agitate for 3 minutes.

    • Prepare a solution of dimethyl sulfate (10 eq.) in NMP. Add it to the resin and agitate for 5-10 minutes.

    • Drain and wash the resin with NMP (5x).

  • Desulfonylation (Deprotection):

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and agitate for 5 minutes. Repeat this step once more.

    • Drain and wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Continuation: The resin now bears an N-methylated N-terminus and is ready for the next amino acid coupling cycle.

Rationale: The o-NBS group serves as an activating and protecting group. It increases the acidity of the N-H proton, facilitating its removal by a mild base (DBU), and the resulting sulfonamide is then readily alkylated by dimethyl sulfate. The subsequent removal of the o-NBS group with a thiol (2-mercaptoethanol) is clean and efficient. This entire optimized process can be completed in as little as 40 minutes.[23]

Protocol 2: Coupling a Sterically Hindered N-Methylated Amino Acid (LPPS)

This protocol is adapted from the principles used in the total synthesis of Cyclosporin O, focusing on a challenging coupling step.[11][12]

Materials:

  • N-terminal protected peptide acid (e.g., Fmoc-Peptide-OH) (1 eq.)

  • C-terminal protected N-methylated amino acid (e.g., H-NMeLeu-OMe·HCl) (1.1 eq.)

  • Coupling Reagent: Fmoc-amino acid chloride (generated in situ from Fmoc-AA-OH and thionyl chloride) or a potent coupling reagent like HATU (1.1 eq.).

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,6-lutidine (3 eq.)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reactant Preparation: Dissolve the Fmoc-Peptide-OH (1 eq.) and H-NMeLeu-OMe·HCl (1.1 eq.) in anhydrous DCM.

  • Activation & Coupling (Example using HATU):

    • Cool the solution to 0 °C in an ice bath.

    • Add DIEA (3 eq.) to neutralize the hydrochloride salt and maintain basic conditions.

    • Add HATU (1.1 eq.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, protected dipeptide.

  • Yield Assessment: Calculate the yield of the purified product. If the yield is low (<80%), the coupling step (Step 2) may need to be repeated on the unreacted starting material to drive the conversion.

Rationale: In solution-phase, the stoichiometry can be more precisely controlled. However, for hindered couplings, driving the reaction to completion is the primary goal. Using a potent activator like HATU is crucial. The ability to monitor the reaction and perform a full work-up and purification allows for the removal of unreacted starting materials and coupling-related byproducts, ensuring that only pure material is carried forward. This prevents the accumulation of impurities that plagues SPPS.

Conclusion and Future Outlook

The choice between solution-phase and solid-phase synthesis for N-methylated peptides is a nuanced decision without a one-size-fits-all answer.

Solid-phase synthesis is the undisputed champion for speed, automation, and the rapid generation of peptide libraries for initial screening and SAR studies. Its main drawback is the cumulative nature of impurities, which can make the synthesis and purification of long, N-methyl-rich peptides a significant challenge.

Solution-phase synthesis , while more traditional and labor-intensive, offers unparalleled control over the synthetic process. The ability to purify and characterize intermediates makes it a robust and reliable method for producing highly pure, complex N-methylated peptides, particularly at a large scale where process economics and quality assurance are paramount.[18]

For the modern researcher, a hybrid approach is often the most pragmatic. Short, N-methylated peptide fragments can be efficiently synthesized and purified via LPPS and then used in a convergent SPPS strategy to build longer, more complex targets. As peptide therapeutics continue to grow in complexity, the judicious selection and combination of these powerful synthetic strategies will be essential for success.

References

  • Tantry, S. J., Venkataramanarao, R., Chennakrishnareddy, G., & Sureshbabu, V. V. (2007). Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-amino Acid Chlorides Mediated by Zinc Dust. The Journal of Organic Chemistry, 72(24), 9360–9363. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
  • ResearchGate. (2008). Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Mediated by Zinc Dust | Request PDF. [Link]

  • Google Patents. (2015). WO2015101176A1 - Method for synthesizing cyclosporine.
  • Angell, Y. M. (1996). The Solid-phase Synthesis of Cyclosporin A Analogues. University of Wisconsin--Madison.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • Angell, Y. M., Thomas, T. L., Flentke, G. R., & Rich, D. H. (1995). Solid-Phase Synthesis of Cyclosporin Peptides. Journal of the American Chemical Society, 117(27), 7279–7280. [Link]

  • ResearchGate. (2018). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • NEW APPROACH FOR PRE-FORMULATION OF AN ORAL CYCLOSPORINE. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pharmaoffer.com. (2025). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. [Link]

  • ResearchGate. (n.d.). Synthesis of successive N-methylated peptides. [Link]

  • Adesis, Inc. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]

  • Gawarecka, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Bédard, F., & Biron, E. (2018). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 83(15), 8259–8269. [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?[Link]

  • Masui, H., & Fuse, S. (2021). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Organic & Biomolecular Chemistry, 19(39), 8423-8436. [Link]

  • Nordsci. (2025). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148. [Link]

  • Royal Society of Chemistry. (2019). Chapter 5: Peptide Manufacturing Methods and Challenges. [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(11), 2548. [Link]

  • Nomura, K., et al. (2023). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development, 27(5), 897–907. [Link]

  • Isbrandt, T. C., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(2), 909–921. [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling Boc-N-Me-D-Allo-Ile-OH

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling the protected amino acid, Boc-N-Me-D-Allo-Ile-OH. As a novel or specialized rea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling the protected amino acid, Boc-N-Me-D-Allo-Ile-OH. As a novel or specialized reagent, specific hazard data may not be readily available. Therefore, this document synthesizes best practices from handling structurally similar compounds and general principles of laboratory safety for peptide synthesis. The causality behind each recommendation is explained to empower researchers to make informed safety decisions.

Hazard Assessment of Boc-N-Me-D-Allo-Ile-OH: An Evidence-Based Approach

Generally, Boc-protected amino acids are considered stable compounds. However, like many fine organic chemicals, they should be handled with care.[2] The primary risks associated with this and similar compounds in a research setting include:

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1]

  • Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation.[1][2]

  • Unknown Biological Activity: As a modified amino acid used in the development of novel peptides, the full biological effects may not be completely understood.[1]

Therefore, a cautious approach to handling is warranted, with an emphasis on minimizing exposure through the consistent use of appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

A multi-layered defense is crucial when handling chemical reagents. The following PPE is mandatory when working with Boc-N-Me-D-Allo-Ile-OH.

Protection Level Required PPE Specific Recommendations Rationale
Primary (Minimum) Eye and Face ProtectionChemical safety goggles with side shields.Protects against accidental splashes and airborne particles.
Hand ProtectionDisposable nitrile gloves.Provides a barrier against skin contact. Double gloving is recommended for extended operations.
Protective ClothingStandard laboratory coat.Shields skin and personal clothing from spills.
FootwearClosed-toe shoes.Protects feet from spills and falling objects.
Secondary (Task-Dependent) Respiratory ProtectionN95 respirator or higher.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is fundamental to laboratory safety. The following steps outline the safe handling of Boc-N-Me-D-Allo-Ile-OH from receipt to disposal.

3.1. Preparation and Work Area

  • Consult the SDS: Although a detailed SDS for this specific compound is sparse, always check for any available manufacturer's safety information.

  • Designated Work Area: Conduct all manipulations of solid Boc-N-Me-D-Allo-Ile-OH within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Before starting, locate the nearest safety shower and eyewash station. Ensure they are unobstructed and functional.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

3.2. Donning PPE: A Deliberate Sequence

The order in which PPE is put on is important to ensure proper protection.

PPE_Donning_Workflow Start Start LabCoat 1. Don Lab Coat (fully buttoned) Start->LabCoat Goggles 2. Wear Safety Goggles LabCoat->Goggles Respirator 3. Fit Respirator (if required) Goggles->Respirator Gloves 4. Put on Nitrile Gloves (cuffs over lab coat) Respirator->Gloves End Ready for Handling Gloves->End

Caption: Sequential workflow for donning PPE.

3.3. Handling the Compound

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Spill Response: In the event of a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand), sweep it up, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3.4. Doffing PPE and Personal Hygiene

Proper removal of PPE is critical to prevent cross-contamination.

  • Gloves: Remove gloves using the proper technique to avoid skin contact with any potential contamination.

  • Goggles and Lab Coat: Remove safety goggles and lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

4.1. Waste Segregation

  • Solid Waste: Unused or expired solid Boc-N-Me-D-Allo-Ile-OH should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and bench paper, should be placed in the same designated hazardous waste container.

  • Liquid Waste: If Boc-N-Me-D-Allo-Ile-OH is in solution, the disposal method is determined by the hazards of the solvent. The entire solution should be disposed of in the appropriate liquid waste container for that solvent, and the container must be labeled with all chemical components.

Never dispose of Boc-N-Me-D-Allo-Ile-OH or its solutions down the drain. [1]

4.2. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Boc-N-Me-D-Allo-Ile-OH.

Disposal_Workflow Start Start: Boc-N-Me-D-Allo-Ile-OH Disposal Decision Is the waste solid or in solution? Start->Decision SolidWaste Solid Waste (unused compound, contaminated gloves, etc.) Decision->SolidWaste Solid LiquidWaste Liquid Waste (compound in solvent) Decision->LiquidWaste Solution SolidContainer Place in designated 'Solid Chemical Waste' container. SolidWaste->SolidContainer IdentifySolvent Identify the solvent. LiquidWaste->IdentifySolvent LabelSolid Label container with 'Boc-N-Me-D-Allo-Ile-OH' and 'Non-Hazardous Solid Waste'. SolidContainer->LabelSolid LiquidContainer Dispose in the appropriate liquid waste container for the identified solvent. IdentifySolvent->LiquidContainer LabelLiquid Label container with all chemical components, including the solvent. LiquidContainer->LabelLiquid FinalDisposal Follow institutional procedures (Contact EHS for pickup). LabelSolid->FinalDisposal LabelLiquid->FinalDisposal

Caption: Decision workflow for Boc-N-Me-D-Allo-Ile-OH disposal.

Always consult your institution's specific waste management guidelines and local regulations.

References

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. [Link]

  • American Peptide Society. Peptide Synthesis for Beginners. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) – Biorisk Management. [Link]

  • Ross, T. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1. YouTube. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Standards for Biological Laboratories. [Link]

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